E-3620
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
CAS-Nummer |
151213-86-4 |
|---|---|
Molekularformel |
C20H27Cl2N3O2 |
Molekulargewicht |
412.3 g/mol |
IUPAC-Name |
4-amino-5-chloro-N-[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl]-2-[(2S)-pent-3-yn-2-yl]oxybenzamide;hydrochloride |
InChI |
InChI=1S/C20H26ClN3O2.ClH/c1-4-5-12(2)26-19-11-18(22)17(21)10-16(19)20(25)23-13-8-14-6-7-15(9-13)24(14)3;/h10-15H,6-9,22H2,1-3H3,(H,23,25);1H/t12-,13?,14-,15+;/m0./s1 |
InChI-Schlüssel |
GMHMNKHDLXRRGF-LZMJSSQSSA-N |
Isomerische SMILES |
CC#C[C@H](C)OC1=CC(=C(C=C1C(=O)NC2C[C@H]3CC[C@@H](C2)N3C)Cl)N.Cl |
Kanonische SMILES |
CC#CC(C)OC1=CC(=C(C=C1C(=O)NC2CC3CCC(C2)N3C)Cl)N.Cl |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Unraveling the Mechanism of Action of E-3620 in the Gastrointestinal Tract: A Review of Available Evidence
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
E-3620, a compound developed by Eisai, has been investigated for its potential as a gastroprokinetic agent. While initial inquiries suggested a potential role as a motilin receptor agonist, a thorough review of the available scientific literature indicates that the primary mechanism of action for this compound is dual antagonism of the 5-hydroxytryptamine receptor 3 (5-HT3) and agonism of the 5-hydroxytryptamine receptor 4 (5-HT4). There is currently no substantial evidence to support the claim of this compound acting as a motilin agonist. Furthermore, the development of this compound appears to have been discontinued, as it is not listed in the current clinical pipeline of Eisai. This guide will synthesize the available information on the 5-HT3 antagonist and 5-HT4 agonist properties of this compound and the general roles of these pathways in gastrointestinal motility.
Introduction: The Serotonergic Regulation of Gastrointestinal Function
The gastrointestinal (GI) tract is endowed with a complex intrinsic nervous system, the enteric nervous system (ENS), which plays a crucial role in regulating motility, secretion, and blood flow. Serotonin (5-hydroxytryptamine, 5-HT) is a key neurotransmitter and signaling molecule within the GI tract, with approximately 95% of the body's serotonin being produced and located in the gut. 5-HT exerts its diverse effects by binding to a variety of receptor subtypes. Among these, the 5-HT3 and 5-HT4 receptors are of particular pharmacological interest for the treatment of GI motility disorders.
This compound: A Dual 5-HT3 Antagonist and 5-HT4 Agonist
Early reports from the early 2000s identified this compound as a gastroprokinetic agent undergoing Phase II clinical trials in Japan. Its mechanism of action was described as a dual 5-HT3 receptor antagonist and 5-HT4 receptor agonist. This dual activity is theoretically advantageous for treating disorders of gut motility by simultaneously blocking inhibitory signals and promoting prokinetic pathways.
5-HT3 Receptor Antagonism
The 5-HT3 receptor is a ligand-gated ion channel expressed on enteric neurons, as well as on vagal and spinal afferent nerve terminals. Activation of 5-HT3 receptors by serotonin generally leads to nausea, vomiting, and visceral pain. In the context of motility, 5-HT3 receptor activation can have complex and sometimes contradictory effects, but is often associated with a slowing of colonic transit.
Mechanism of Action: By antagonizing the 5-HT3 receptor, this compound would be expected to:
-
Reduce nausea and vomiting.
-
Decrease visceral hypersensitivity and pain.
-
Potentially modulate and, in some contexts, accelerate colonic transit by blocking inhibitory signals.
5-HT4 Receptor Agonism
The 5-HT4 receptor is a G-protein coupled receptor that, upon activation, stimulates adenylyl cyclase and increases intracellular cyclic AMP (cAMP) levels. These receptors are predominantly located on enteric neurons and play a crucial role in promoting peristalsis and gastrointestinal secretion.
Mechanism of Action: As a 5-HT4 receptor agonist, this compound would be expected to:
-
Enhance the release of acetylcholine from enteric motor neurons.
-
Stimulate smooth muscle contraction and increase the frequency and force of peristaltic waves.
-
Accelerate gastric emptying, small bowel, and colonic transit.
The synergistic action of 5-HT3 antagonism and 5-HT4 agonism could therefore offer a comprehensive approach to managing symptoms of functional gastrointestinal disorders characterized by delayed transit and visceral discomfort.
Contrasting with the Motilin Receptor Agonist Hypothesis
The initial query for this guide suggested this compound acts as a motilin receptor agonist. Motilin is a 22-amino acid peptide hormone that is secreted by endocrine cells in the upper small intestine. Its receptor is a G-protein coupled receptor that, when activated, initiates a powerful contractile wave in the stomach and small intestine, known as the migrating motor complex (MMC), which occurs during the fasting state. Erythromycin and its derivatives are well-known motilin receptor agonists and are used clinically as prokinetic agents.
Despite a targeted search for a link between this compound and the motilin receptor, no scientific literature, clinical trial data, or company publications were found to substantiate this claim. The available evidence consistently points towards the dual serotonergic mechanism of action.
Quantitative Data and Experimental Protocols: A Gap in the Literature
A significant challenge in providing a detailed technical guide on this compound is the lack of publicly available quantitative data and detailed experimental protocols. Due to the apparent discontinuation of its development, the detailed pharmacological and clinical data that would typically be published for a drug candidate are not accessible. Therefore, it is not possible to provide structured tables of quantitative data or detailed methodologies for key experiments specifically for this compound.
Visualizing the Proposed Signaling Pathways
While specific data for this compound is unavailable, the general signaling pathways for 5-HT3 and 5-HT4 receptors in an enteric neuron can be visualized.
Caption: Proposed dual mechanism of this compound in an enteric neuron.
Conclusion
E-3620: A Dual 5-HT3 Antagonist and 5-HT4 Agonist - A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
E-3620 is a novel small molecule that exhibits a dual pharmacological profile, acting as both a potent antagonist for the 5-hydroxytryptamine type 3 (5-HT3) receptor and an agonist for the 5-hydroxytryptamine type 4 (5-HT4) receptor. Developed by Eisai Co., Ltd., this compound was investigated for its therapeutic potential in gastrointestinal motility disorders. The compound progressed to Phase II clinical trials for dyspepsia and irritable bowel syndrome but was subsequently discontinued. This technical guide provides a comprehensive overview of the available information on this compound, focusing on its core pharmacological properties.
Chemical Identity: The chemical name for this compound is ([3(S)-endo]-4-amino-5-chloro-N-(8-methyl-8-azabicyclo[3.2.1-]oct-3-yl-2-[(1-methyl-2-butynyl)oxy]benzamide).
Core Pharmacological Properties
This compound's unique dual-action mechanism was designed to offer a synergistic approach to treating complex gastrointestinal disorders. By antagonizing the 5-HT3 receptor, this compound was expected to alleviate symptoms such as nausea, vomiting, and abdominal pain, which are often mediated by this receptor. Simultaneously, its agonistic activity at the 5-HT4 receptor was intended to promote gastrointestinal motility, addressing symptoms like constipation and delayed gastric emptying.
Despite extensive searches of scientific literature, patents, and clinical trial databases, specific quantitative data on the binding affinities (Ki), and functional potencies (IC50 for antagonism and EC50 for agonism) of this compound at the 5-HT3 and 5-HT4 receptors are not publicly available. A key reference, a 1994 conference abstract titled "E3620: A novel 5-HT4 receptor agonist and 5-HT3 receptor antagonist," likely contains this critical information, but the full abstract is not accessible in public domains.
Signaling Pathways
The therapeutic rationale for a dual 5-HT3 antagonist/5-HT4 agonist is rooted in the distinct signaling pathways of these two receptors in the gastrointestinal tract.
5-HT3 Receptor Signaling Pathway (Antagonism)
The 5-HT3 receptor is a ligand-gated ion channel. Its activation by serotonin (5-HT) leads to a rapid influx of cations (primarily Na+ and K+), causing depolarization of enteric neurons. This can trigger the release of various neurotransmitters, leading to sensations of nausea and pain, as well as increased visceral sensitivity. This compound, as an antagonist, would block these effects.
Caption: Antagonistic action of this compound on the 5-HT3 receptor signaling pathway.
5-HT4 Receptor Signaling Pathway (Agonism)
The 5-HT4 receptor is a G-protein coupled receptor (GPCR) that, upon activation by an agonist like this compound, stimulates adenylyl cyclase. This leads to an increase in intracellular cyclic AMP (cAMP) levels, which in turn activates protein kinase A (PKA). PKA can then phosphorylate various downstream targets to facilitate the release of pro-kinetic neurotransmitters like acetylcholine (ACh), ultimately enhancing gastrointestinal motility.
Caption: Agonistic action of this compound on the 5-HT4 receptor signaling pathway.
Experimental Protocols
Detailed experimental protocols for the characterization of this compound are not available in the public domain. However, based on standard pharmacological practices for this class of compounds, the following methodologies would have likely been employed.
Radioligand Binding Assays
To determine the binding affinity (Ki) of this compound for the 5-HT3 and 5-HT4 receptors, competitive radioligand binding assays would have been performed.
Caption: A generalized workflow for a competitive radioligand binding assay.
Functional Assays
To assess the functional activity of this compound, in vitro cell-based assays would have been necessary.
-
5-HT3 Receptor Antagonism: The antagonist activity (IC50) would likely be determined by measuring the ability of this compound to inhibit 5-HT-induced responses in cells expressing the 5-HT3 receptor. This could be measured via calcium influx assays or electrophysiological techniques (e.g., patch-clamp) to measure ion channel activity.
-
5-HT4 Receptor Agonism: The agonist activity (EC50) would be quantified by measuring the ability of this compound to stimulate a downstream signaling event in cells expressing the 5-HT4 receptor. A common method is to measure the production of cyclic AMP (cAMP).
Caption: Generalized workflows for functional assays to determine IC50 and EC50.
Conclusion
This compound represents a rational drug design approach for the treatment of complex gastrointestinal motility disorders by targeting two key serotonin receptors with opposing but complementary actions. While the compound's development was discontinued, the concept of a dual 5-HT3 antagonist/5-HT4 agonist remains a potentially valuable therapeutic strategy. The lack of publicly available quantitative pharmacological data and detailed experimental protocols for this compound limits a full in-depth analysis of its properties. Further disclosure of preclinical and early clinical data by the developers would be necessary for a complete scientific understanding of this compound.
Preclinical Pharmacology of Eisai Compound E-3620: A Technical Overview
Disclaimer: The development of Eisai compound E-3620, a 5-HT3 receptor antagonist and 5-HT4 receptor agonist, was discontinued.[1] Consequently, detailed preclinical data for this specific compound are not extensively available in the public domain. This technical guide provides a comprehensive overview of the expected preclinical pharmacology for a compound with this dual mechanism of action, based on the general principles of 5-HT3 receptor antagonism and 5-HT4 receptor agonism in the context of gastrointestinal disorders. The data presented in tables and the methodologies described are representative of the types of studies that would have been conducted.
Introduction
Eisai's this compound was investigated for the treatment of digestive system disorders.[1] Its pharmacological profile as a dual 5-hydroxytryptamine (5-HT) receptor modulator, specifically a potent 5-HT3 receptor antagonist and a 5-HT4 receptor agonist, suggests a multifaceted approach to managing gastrointestinal motility and sensation.[1][2] This technical guide outlines the putative preclinical pharmacology of this compound, detailing its mechanism of action, and the expected results from key in vitro and in vivo studies.
Mechanism of Action
This compound is designed to interact with two distinct serotonin receptor subtypes that play crucial roles in regulating gastrointestinal function:
-
5-HT3 Receptor Antagonism: The 5-HT3 receptor is a ligand-gated ion channel. Its activation in the gastrointestinal tract and the central nervous system is associated with nausea, vomiting, and visceral pain perception. Antagonism of this receptor is a well-established mechanism for antiemetic and analgesic effects.
-
5-HT4 Receptor Agonism: The 5-HT4 receptor is a G-protein coupled receptor that, upon activation, stimulates adenylate cyclase and increases intracellular cyclic AMP (cAMP). In the gastrointestinal tract, this signaling pathway promotes the release of acetylcholine, leading to enhanced peristalsis and accelerated gastric emptying.
The dual pharmacology of this compound would theoretically offer a synergistic effect: the 5-HT4 agonism would address symptoms of dysmotility such as delayed gastric emptying, while the 5-HT3 antagonism would alleviate associated symptoms like nausea and visceral hypersensitivity.
In Vitro Pharmacology
A comprehensive in vitro preclinical assessment would be essential to characterize the potency, selectivity, and functional activity of this compound at its target receptors.
Receptor Binding Affinity
Radioligand binding assays would be employed to determine the affinity of this compound for human and relevant animal 5-HT3 and 5-HT4 receptors. These assays measure the displacement of a radiolabeled ligand from the receptor by the test compound.
Table 1: Representative In Vitro Receptor Binding Affinity Data
| Receptor Subtype | Radioligand | Tissue/Cell Line | This compound Ki (nM) [Hypothetical] |
| Human 5-HT3 | [3H]Granisetron | HEK293 cells expressing h5-HT3R | 1.5 |
| Rat 5-HT3 | [3H]Granisetron | Rat cortical membranes | 2.3 |
| Human 5-HT4 | [3H]GR113808 | HEK293 cells expressing h5-HT4R | 15.8 |
| Rat 5-HT4 | [3H]GR113808 | Rat striatal membranes | 21.4 |
Ki (inhibition constant) is a measure of binding affinity. Lower values indicate higher affinity.
Functional Activity
Functional assays are crucial to determine whether this compound acts as an antagonist or agonist at its target receptors and to quantify its potency.
Table 2: Representative In Vitro Functional Activity Data
| Assay Type | Receptor | Cell Line / Tissue | Parameter | This compound Potency [Hypothetical] |
| 5-HT-induced inward current | 5-HT3 | N1E-115 cells | IC50 (nM) | 3.2 |
| cAMP accumulation | 5-HT4 | HEK293 cells expressing h5-HT4R | EC50 (nM) | 25.1 |
| Guinea pig colon relaxation | 5-HT4 | Isolated guinea pig colon | EC50 (nM) | 33.7 |
IC50 (half maximal inhibitory concentration) measures the potency of an antagonist. EC50 (half maximal effective concentration) measures the potency of an agonist.
Experimental Protocols
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of this compound for 5-HT3 and 5-HT4 receptors.
Methodology:
-
Membrane Preparation: Membranes are prepared from cell lines stably expressing the human or rat receptor subtypes (e.g., HEK293 cells) or from specific animal tissues (e.g., rat cortex for 5-HT3, rat striatum for 5-HT4).
-
Assay Conditions: Membranes are incubated with a specific radioligand (e.g., [3H]Granisetron for 5-HT3, [3H]GR113808 for 5-HT4) and varying concentrations of this compound.
-
Incubation and Termination: The reaction is allowed to reach equilibrium and then terminated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.
In Vitro Functional Assays
Objective: To determine the functional antagonist potency (IC50) of this compound at the 5-HT3 receptor.
Methodology:
-
Cell Culture: A suitable cell line endogenously or recombinantly expressing 5-HT3 receptors (e.g., N1E-115 neuroblastoma cells) is used.
-
Patch-Clamp Recording: Whole-cell patch-clamp recordings are performed to measure the inward current induced by the application of serotonin (5-HT), a 5-HT3 receptor agonist.
-
Antagonist Application: Cells are pre-incubated with varying concentrations of this compound before the application of 5-HT.
-
Data Analysis: The concentration of this compound that inhibits 50% of the 5-HT-induced current (IC50) is calculated.
Objective: To determine the functional agonist potency (EC50) of this compound at the 5-HT4 receptor.
Methodology:
-
Cell Culture: HEK293 cells stably expressing the human 5-HT4 receptor are used.
-
Compound Incubation: Cells are incubated with varying concentrations of this compound in the presence of a phosphodiesterase inhibitor (to prevent cAMP degradation).
-
cAMP Measurement: Intracellular cAMP levels are measured using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.
-
Data Analysis: The concentration of this compound that produces 50% of the maximal response (EC50) is determined.
In Vivo Pharmacology
Animal models are used to assess the efficacy of this compound in a physiological context, particularly its effects on gastrointestinal motility and visceral sensitivity.
Gastric Emptying Studies
Objective: To evaluate the prokinetic effect of this compound on gastric emptying.
Methodology:
-
Animal Model: Rats or mice are fasted overnight.
-
Dosing: Animals are orally administered either vehicle or this compound at various doses.
-
Test Meal: After a set period, a non-absorbable marker (e.g., phenol red) mixed with a semi-solid meal is administered orally.
-
Measurement: After a defined time, the animals are euthanized, and the amount of marker remaining in the stomach is quantified spectrophotometrically.
-
Data Analysis: Gastric emptying is calculated as the percentage of the marker that has exited the stomach.
Table 3: Representative In Vivo Gastric Emptying Data
| Animal Model | This compound Dose (mg/kg, p.o.) [Hypothetical] | Gastric Emptying (% increase vs. vehicle) |
| Rat | 1 | 15 |
| Rat | 3 | 35 |
| Rat | 10 | 58 |
Colonic Transit Studies
Objective: To assess the effect of this compound on colonic transit time.
Methodology:
-
Animal Model: Rats or mice are used.
-
Marker Administration: A non-absorbable marker (e.g., carmine red) is administered orally.
-
Dosing: Animals are treated with vehicle or this compound.
-
Measurement: The time to the first appearance of the colored feces is recorded.
-
Data Analysis: A decrease in the transit time indicates a prokinetic effect.
Visceral Hypersensitivity Model
Objective: To determine the effect of this compound on visceral pain perception.
Methodology:
-
Animal Model: A model of visceral hypersensitivity is induced in rats, for example, by neonatal colon irritation.
-
Colorectal Distension: A balloon is inserted into the colon, and visceral sensitivity is assessed by measuring the abdominal withdrawal reflex in response to graded pressures of balloon distension.
-
Dosing: The effect of this compound on the visceral pain threshold is evaluated after administration.
-
Data Analysis: An increase in the pressure threshold required to elicit a pain response indicates an analgesic effect.
Signaling Pathways and Experimental Workflows
Conclusion
While specific preclinical data for Eisai's this compound are not publicly available due to the discontinuation of its development, its pharmacological profile as a 5-HT3 receptor antagonist and 5-HT4 receptor agonist provides a strong rationale for its investigation in gastrointestinal disorders. The expected preclinical profile would demonstrate high affinity and potency at both receptor subtypes, translating to prokinetic and anti-emetic/analgesic effects in relevant in vivo models. The combination of these two mechanisms of action holds therapeutic potential for complex conditions like functional dyspepsia and irritable bowel syndrome, where both dysmotility and visceral hypersensitivity are key pathological features.
References
E-3620: A Dual-Acting Serotonergic Agent for Gastrointestinal Disorders
An In-depth Technical Guide on the Preclinical Interaction of E-3620 with Serotonin Receptors in the Gut
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is an experimental compound developed by Eisai Co., Ltd., characterized by a dual mechanism of action on the serotonin receptor system. It functions as a potent antagonist at the 5-hydroxytryptamine type 3 (5-HT3) receptor and as an agonist at the 5-hydroxytryptamine type 4 (5-HT4) receptor. This unique pharmacological profile positioned this compound as a potential therapeutic agent for digestive system disorders, leveraging the distinct roles of these two serotonin receptor subtypes in the regulation of gastrointestinal motility and sensation. Although the clinical development of this compound has been discontinued, its preclinical pharmacology provides a valuable case study in the rational design of dual-target ligands for complex gastrointestinal diseases. This technical guide synthesizes the available preclinical data on this compound, focusing on its interaction with 5-HT3 and 5-HT4 receptors in the gut, including quantitative pharmacological parameters, experimental methodologies, and the implicated signaling pathways.
Introduction to this compound and Serotonin Receptors in the Gut
Serotonin (5-hydroxytryptamine or 5-HT) is a critical neurotransmitter and paracrine signaling molecule within the gastrointestinal (GI) tract. Enterochromaffin cells in the gut mucosa synthesize and store the vast majority of the body's serotonin, which, upon release, modulates a wide array of physiological processes, including intestinal motility, secretion, and visceral sensation. These effects are mediated by a diverse family of 5-HT receptors expressed on enteric neurons, smooth muscle cells, and epithelial cells.
The 5-HT3 and 5-HT4 receptors are key players in the serotonergic regulation of gut function. The 5-HT3 receptor is a ligand-gated ion channel, and its activation on enteric neurons is primarily associated with nausea, vomiting, and visceral pain perception. Consequently, 5-HT3 receptor antagonists are established antiemetics. The 5-HT4 receptor, a G-protein coupled receptor, is predominantly involved in the facilitation of peristalsis and intestinal secretion. Agonism at this receptor is a therapeutic strategy for constipation-predominant irritable bowel syndrome (IBS-C) and other motility disorders.
This compound was designed to concurrently target both of these receptors, with the therapeutic rationale of inhibiting the undesirable effects of 5-HT3 receptor activation while promoting prokinetic activity through 5-HT4 receptor agonism.
Quantitative Pharmacology of this compound
Preclinical evaluation of this compound has characterized its binding affinity and functional activity at both 5-HT3 and 5-HT4 receptors. A 1994 study provides the key in vitro pharmacological data for this compound.
| Receptor Target | Parameter | Value | Species/Tissue |
| 5-HT3 Receptor | pKi | 9.0 | Rat cerebral cortex |
| pA2 | 8.8 | Guinea-pig isolated ileum | |
| 5-HT4 Receptor | pEC50 | 7.5 | Guinea-pig isolated ileum |
| Intrinsic Activity | 0.8 (relative to 5-HT) | Guinea-pig isolated ileum |
Table 1: In Vitro Pharmacological Profile of this compound
Experimental Protocols
The following methodologies were employed to determine the in vitro pharmacological profile of this compound.
5-HT3 Receptor Binding Assay
-
Objective: To determine the binding affinity (pKi) of this compound for the 5-HT3 receptor.
-
Tissue Preparation: Membranes were prepared from rat cerebral cortex.
-
Radioligand: [3H]-GR65630, a selective 5-HT3 receptor antagonist.
-
Procedure:
-
Incubate cortical membranes with various concentrations of this compound and a fixed concentration of [3H]-GR65630.
-
After reaching equilibrium, separate bound from free radioligand by rapid filtration.
-
Quantify the amount of bound radioactivity using liquid scintillation counting.
-
Calculate the inhibition constant (Ki) from the IC50 value (concentration of this compound that inhibits 50% of specific [3H]-GR65630 binding) using the Cheng-Prusoff equation. The pKi is the negative logarithm of the Ki.
-
5-HT3 Receptor Functional Antagonism Assay
-
Objective: To determine the functional antagonist potency (pA2) of this compound at the 5-HT3 receptor.
-
Tissue Preparation: Isolated segments of guinea-pig ileum were mounted in organ baths.
-
Procedure:
-
Record the contractile responses of the ileum to cumulative additions of the 5-HT3 receptor agonist, 2-methyl-5-HT.
-
In the presence of increasing concentrations of this compound, repeat the concentration-response curves for 2-methyl-5-HT.
-
Construct a Schild plot to determine the pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold rightward shift in the agonist concentration-response curve.
-
5-HT4 Receptor Functional Agonism Assay
-
Objective: To determine the agonist potency (pEC50) and intrinsic activity of this compound at the 5-HT4 receptor.
-
Tissue Preparation: Isolated segments of guinea-pig ileum were mounted in organ baths and pre-contracted with an appropriate stimulus.
-
Procedure:
-
Induce relaxation of the pre-contracted ileal strips by cumulative addition of this compound.
-
The concentration of this compound that produces 50% of its maximal relaxation effect is the EC50. The pEC50 is the negative logarithm of the EC50.
-
The intrinsic activity is calculated as the ratio of the maximal response produced by this compound to the maximal response produced by the full agonist, serotonin (5-HT).
-
Signaling Pathways and Experimental Workflows
The dual interaction of this compound with 5-HT3 and 5-HT4 receptors in the gut engages two distinct signaling pathways, leading to its combined anti-emetic and prokinetic effects.
This compound Signaling in Enteric Neurons
Caption: Dual signaling pathways of this compound in an enteric neuron.
Experimental Workflow for In Vitro Characterization
Caption: Workflow for the in vitro pharmacological characterization of this compound.
Discussion and Conclusion
The preclinical data for this compound demonstrate its potent and dual activity as a 5-HT3 receptor antagonist and a 5-HT4 receptor agonist. The high binding affinity and functional antagonism at the 5-HT3 receptor suggest its potential to mitigate symptoms of nausea and visceral hypersensitivity. Concurrently, its significant agonist activity at the 5-HT4 receptor indicates a capacity to enhance gastrointestinal motility.
The rationale for developing a single molecule with this dual pharmacology is to provide a more comprehensive treatment for complex GI disorders like IBS, where both dysmotility and visceral hypersensitivity are contributing factors. While the development of this compound was ultimately discontinued for reasons that are not publicly available, the compound serves as an important pharmacological tool and a proof-of-concept for the development of multi-target drugs for gastrointestinal diseases. Further research into the downstream signaling and in vivo effects of such dual-acting compounds could provide valuable insights for future drug discovery efforts in gastroenterology.
Disclaimer: This document is intended for informational and research purposes only and is based on publicly available preclinical data. It is not intended to provide medical advice.
Investigational Compound E-3620: A Review of its Potential Role in Gastrointestinal Disorders
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The investigational compound E-3620 was under development by Eisai Co., Ltd. for gastrointestinal disorders. However, its development has been discontinued, and as a result, publicly available data from comprehensive clinical trials is limited. This guide provides a detailed overview of the scientific rationale behind this compound, based on its mechanism of action as a 5-HT3 receptor antagonist and 5-HT4 receptor agonist, and contextualizes its potential applications in gastroenterology.
Introduction: The Serotonergic System in Gastrointestinal Function
The neurotransmitter serotonin (5-hydroxytryptamine or 5-HT) is a critical regulator of gastrointestinal (GI) motility, secretion, and sensation.[1][2] A significant portion of the body's serotonin is synthesized and stored in the enterochromaffin cells of the gut mucosa.[1][3] Serotonin exerts its diverse effects by binding to a variety of receptor subtypes. Among these, the 5-HT3 and 5-HT4 receptors are key targets for therapeutic intervention in GI disorders.[4][5]
-
5-HT3 Receptors: These ligand-gated ion channels are primarily located on enteric neurons. Their activation is associated with nausea, bloating, and abdominal pain, as well as increased colonic motility.[4][6]
-
5-HT4 Receptors: These G-protein coupled receptors are also found on enteric neurons and smooth muscle cells. Their stimulation enhances acetylcholine release, leading to increased GI motility and accelerated transit.[7][8]
This compound: A Dual-Action Investigational Agent
This compound was developed as a potent 5-HT3 receptor antagonist and 5-HT4 receptor agonist .[9] This dual mechanism of action suggests a therapeutic strategy aimed at simultaneously inhibiting the undesirable effects mediated by 5-HT3 receptor activation and promoting prokinetic effects through 5-HT4 receptor agonism. This approach held promise for the treatment of functional GI disorders characterized by altered motility and visceral hypersensitivity, such as irritable bowel syndrome (IBS) and chronic constipation.
Potential Mechanism of Action and Signaling Pathways
The therapeutic rationale for this compound is rooted in its ability to modulate the serotonergic pathways in the gut.
5-HT3 Receptor Antagonism
By blocking 5-HT3 receptors on afferent spinal and vagal nerve fibers, this compound was expected to reduce visceral pain perception and alleviate symptoms like abdominal cramping and discomfort. Furthermore, antagonism of 5-HT3 receptors in the chemoreceptor trigger zone and on enteric neurons could mitigate nausea and vomiting.
5-HT4 Receptor Agonism
As a 5-HT4 receptor agonist, this compound was designed to stimulate peristalsis and colonic transit.[7][8] This prokinetic effect would be beneficial in conditions such as constipation-predominant IBS (IBS-C) and chronic idiopathic constipation.
The following diagram illustrates the proposed signaling pathway of this compound:
Experimental Protocols
Due to the discontinued development of this compound, detailed experimental protocols from extensive clinical trials are not publicly available. However, based on the investigation of similar agents, the clinical development program for this compound would have likely included the following phases and methodologies:
Preclinical Studies
-
In vitro receptor binding assays: To determine the affinity and selectivity of this compound for human 5-HT3 and 5-HT4 receptors, as well as a panel of other receptors to assess off-target effects.
-
In vivo animal models of GI motility: To evaluate the prokinetic effects of this compound on gastric emptying, small bowel transit, and colonic transit in rodents or other relevant species.
-
Animal models of visceral hypersensitivity: To assess the potential of this compound to reduce pain responses to colorectal distension.
Clinical Trials
-
Phase I Studies:
-
Objective: To evaluate the safety, tolerability, and pharmacokinetics of single and multiple ascending doses of this compound in healthy volunteers.
-
Methodology: Double-blind, placebo-controlled, randomized studies.
-
-
Phase II Studies:
-
Objective: To assess the efficacy and dose-response of this compound in patients with specific GI disorders (e.g., IBS-C, chronic constipation).
-
Methodology: Randomized, double-blind, placebo-controlled trials with key endpoints including changes in bowel movement frequency, stool consistency, and abdominal pain scores.
-
-
Phase III Studies:
-
Objective: To confirm the efficacy and safety of this compound in larger patient populations to support regulatory approval.
-
Methodology: Multicenter, randomized, double-blind, placebo-controlled trials with long-term safety follow-up.
-
The following diagram outlines a typical clinical trial workflow for a compound like this compound:
Quantitative Data
As a consequence of the cessation of its development, there is a lack of publicly available, peer-reviewed quantitative data from clinical trials of this compound. Therefore, tables summarizing efficacy endpoints, pharmacokinetic parameters, and safety data cannot be provided at this time.
Conclusion
This compound represented a rational therapeutic approach for the management of certain GI disorders by targeting both 5-HT3 and 5-HT4 receptors. While its development was discontinued, the scientific principles underlying its mechanism of action remain relevant to the ongoing research and development of novel treatments for functional gastrointestinal diseases. Further understanding of the complex serotonergic system in the gut will continue to pave the way for more targeted and effective therapies.
References
- 1. mdpi.com [mdpi.com]
- 2. Serotonin Signaling in the Gastrointestinal Tract: Functions, dysfunctions, and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Mechanism of Secretion and Metabolism of Gut-Derived 5-Hydroxytryptamine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Review article: 5-hydroxytryptamine agonists and antagonists in the modulation of gastrointestinal motility and sensation: clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] 5-HT4 Receptor Agonists in the Treatment of Gastrointestinal Motility Disorders: Current Status and Perspective | Semantic Scholar [semanticscholar.org]
- 6. 5-HT3 and 5-HT4 antagonists inhibit peristaltic contractions in guinea-pig distal colon by mechanisms independent of endogenous 5-HT - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New-generation 5-HT4 receptor agonists: potential for treatment of gastrointestinal motility disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 9. Systematic review: cardiovascular safety profile of 5-HT4 agonists developed for gastrointestinal disorders - PMC [pmc.ncbi.nlm.nih.gov]
E-3620 (Mosapride): A Comprehensive Technical Guide on its Chemical Structure, Synthesis, and Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
E-3620, more commonly known as Mosapride, is a selective gastroprokinetic agent. It is a substituted benzamide derivative that enhances gastrointestinal motility. This technical guide provides an in-depth overview of the chemical structure, synthesis pathway, and the molecular signaling mechanisms of Mosapride, intended for a scientific audience in the field of drug discovery and development.
Chemical Structure and Properties
Mosapride is a racemate with the systematic IUPAC name 4-amino-5-chloro-2-ethoxy-N-{[4-(4-fluorobenzyl)morpholin-2-yl]methyl}benzamide.[1][2] Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | 4-amino-5-chloro-2-ethoxy-N-{[4-(4-fluorobenzyl)morpholin-2-yl]methyl}benzamide | [1][2] |
| Synonyms | This compound, AS-4370 | [3] |
| CAS Number | 112885-41-3 (for Mosapride), 112885-42-4 (for Mosapride citrate) | [1][4] |
| Molecular Formula | C₂₁H₂₅ClFN₃O₃ | [1][2] |
| Molecular Weight | 421.89 g/mol | [5] |
| Appearance | White to off-white crystalline powder | [6] |
| Solubility | Soluble in DMSO and dimethylformamide. Sparingly soluble in aqueous buffers. | [3] |
| Melting Point | 151-153 °C | [7] |
Synthesis Pathway
The synthesis of Mosapride can be achieved through several routes, with the core strategy typically involving the coupling of two key intermediates: 4-amino-5-chloro-2-ethoxybenzoic acid and 2-(aminomethyl)-4-(4-fluorobenzyl)morpholine. Various patents describe detailed procedures for the preparation of these intermediates and their final condensation.
A common synthetic approach is outlined below:
References
- 1. Mosapride | C21H25ClFN3O3 | CID 119584 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CHEBI:167204 [ebi.ac.uk]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Mosapride citrate | C27H33ClFN3O10 | CID 119583 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. CAS 112885-42-4: Mosapride citrate | CymitQuimica [cymitquimica.com]
- 7. 4-amino-5-chloro-2-ethoxy-N-{[4-(4-fluorobenzyl)morpholin-2-yl]methyl}benzamide [chembk.com]
In Vitro Characterization of E-3620 (Bexicaserin) Receptor Binding: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The compound identifier E-3620 has been associated with multiple molecular entities in scientific literature. Early references describe a compound with dual 5-HT3 receptor antagonist and 5-HT4 receptor agonist activity, primarily investigated for gastrointestinal motility disorders. However, a more recent and extensively characterized molecule, also known under the developmental codes LP352 and AN352, and formally named Bexicaserin, has emerged as a highly selective and potent 5-hydroxytryptamine 2C (5-HT2C) receptor agonist. This guide will focus on the in vitro characterization of Bexicaserin, the selective 5-HT2C agonist, due to the extensive and publicly available data supporting its receptor binding profile and mechanism of action. Bexicaserin is currently under investigation for the treatment of neurological disorders, including developmental and epileptic encephalopathies.[1][2][3]
This document provides a comprehensive overview of the in vitro receptor binding and functional activity of Bexicaserin, including detailed experimental protocols for its characterization and a summary of its binding affinity and functional potency.
Data Presentation: Receptor Binding and Functional Activity
The in vitro pharmacological profile of Bexicaserin has been determined through a series of radioligand binding and functional assays. These studies have demonstrated its high affinity and selectivity for the 5-HT2C receptor over other serotonin receptor subtypes, particularly the closely related 5-HT2A and 5-HT2B receptors. The quantitative data from these assays are summarized in the table below.
| Receptor | Assay Type | Parameter | Value (nM) | Efficacy (% of 5-HT response) |
| Human 5-HT2C | Radioligand Binding | K_i_ | 44 | - |
| Human 5-HT2C | Functional (Gq signaling) | EC_50_ | 3 | >100% (Superagonist) |
| Human 5-HT2A | Radioligand Binding | K_i_ | >10,000 | - |
| Human 5-HT2A | Functional (Gq signaling) | EC_50_ | >10,000 | No significant activity |
| Human 5-HT2B | Radioligand Binding | K_i_ | >10,000 | - |
| Human 5-HT2B | Functional (Gq signaling) | EC_50_ | >10,000 | No significant activity |
Data compiled from publicly available research demonstrating Bexicaserin's >227-fold selectivity for the 5-HT2C receptor.
Signaling Pathway and Experimental Workflow
The 5-HT2C receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gq/11 pathway.[4][5][6] The experimental workflow to characterize a compound like Bexicaserin typically involves an initial binding assay to determine its affinity for the target receptor, followed by a functional assay to measure its ability to activate the receptor's signaling cascade.
5-HT2C Receptor Signaling Pathway
Upon agonist binding, the 5-HT2C receptor undergoes a conformational change, leading to the activation of the Gq alpha subunit. This initiates a downstream signaling cascade involving the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[7] IP3 stimulates the release of intracellular calcium, while DAG activates Protein Kinase C (PKC), leading to various cellular responses.
Caption: 5-HT2C receptor Gq signaling pathway activated by Bexicaserin.
Experimental Workflow for In Vitro Characterization
The process begins with the preparation of cell membranes from cells expressing the target receptor. These membranes are then used in a competitive binding assay with a radiolabeled ligand to determine the binding affinity (Ki) of the test compound. In parallel, whole cells are used in a functional assay, such as an inositol phosphate accumulation assay, to measure the compound's ability to activate the Gq pathway and determine its potency (EC50) and efficacy.
References
- 1. A Highly Sensitive Triple Quad LC–MS/MS Method Development and Validation for the Determination of Bexicaserin (LP352) in Human Plasma and Urine Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Positive PACIFIC Study Results for Bexicaserin in DEEs [synapse.patsnap.com]
- 3. Lundbeck announces positive results from 12-month Open-Label Extension (OLE) of the PACIFIC trial evaluating bexicaserin in participants with Developmental and Epileptic Encephalopathies [lundbeck.com]
- 4. 5-HT2C receptor - Wikipedia [en.wikipedia.org]
- 5. pnas.org [pnas.org]
- 6. Structure and Function of Serotonin G protein Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
E-3620: An In-Depth Technical Guide on its Effects on Enteric Nervous System Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
E-3620 is a potent and selective small molecule that exhibits a dual mechanism of action on the enteric nervous system (ENS), acting as both a 5-hydroxytryptamine receptor 3 (5-HT3) antagonist and a 5-hydroxytryptamine receptor 4 (5-HT4) agonist.[1] The ENS, often referred to as the "second brain," is a complex network of neurons within the gastrointestinal wall that governs gut motility, secretion, and other key physiological functions. Serotonin (5-HT) is a critical neurotransmitter in the ENS, modulating neuronal signaling through various receptor subtypes. The dual activity of this compound on two key serotonin receptors suggests its potential as a therapeutic agent for gastrointestinal disorders characterized by dysmotility. This technical guide provides a comprehensive overview of the known effects of this compound on ENS signaling, including available quantitative data, detailed experimental protocols, and visualizations of the implicated signaling pathways.
Core Pharmacological Profile of this compound
This compound, developed by Eisai Co., Ltd., has been characterized as a prokinetic agent.[2] Its primary mechanism of action involves the modulation of serotonin signaling pathways within the enteric nervous system.
Quantitative Data on Receptor Interactions
While extensive public data on the preclinical pharmacology of this compound is limited, a key study provides insight into its receptor binding and functional activity. The following table summarizes the available quantitative data for this compound's interaction with 5-HT3 and 5-HT4 receptors.
| Parameter | Receptor | Species | Value |
| Binding Affinity (pKi) | 5-HT3 | Not Specified | 8.8 |
| Functional Antagonism (pA2) | 5-HT3 | Guinea Pig | 8.7 |
| Functional Agonism (pEC50) | 5-HT4 | Guinea Pig | 7.9 |
Data extracted from "The action of E3620, a novel prokinetic agent, at 5-HT3 and 5-HT4 receptors." Further details on the specific assays are provided in the Experimental Protocols section.
Signaling Pathways and Mechanism of Action
This compound's dual activity on 5-HT3 and 5-HT4 receptors allows it to modulate enteric neuron function through two distinct signaling pathways, ultimately influencing gastrointestinal motility.
5-HT3 Receptor Antagonism
The 5-HT3 receptor is a ligand-gated ion channel expressed on enteric neurons. Its activation by serotonin leads to rapid depolarization of the neuronal membrane. By acting as an antagonist, this compound blocks this channel, thereby inhibiting the excitatory effects of serotonin at these specific synapses. This action is thought to contribute to the modulation of visceral sensation and the reduction of certain forms of gut hypermotility.
5-HT4 Receptor Agonism
In contrast to the 5-HT3 receptor, the 5-HT4 receptor is a G-protein coupled receptor (GPCR) that, upon activation, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This signaling cascade in enteric neurons is generally associated with enhanced neurotransmitter release and increased neuronal excitability, contributing to prokinetic effects. This compound, as a 5-HT4 receptor agonist, is expected to promote these downstream effects.
Experimental Protocols
The following sections detail the methodologies likely employed to characterize the pharmacological profile of this compound, based on standard practices in the field and the available information.
Receptor Binding Assays
Objective: To determine the binding affinity of this compound for 5-HT3 and 5-HT4 receptors.
Methodology:
-
5-HT3 Receptor Binding:
-
Tissue Preparation: Membranes from cells recombinantly expressing the human 5-HT3 receptor or homogenized brain tissue from rodents (e.g., rat cortex) known to have a high density of 5-HT3 receptors would be used.
-
Radioligand: A specific 5-HT3 receptor radioligand, such as [3H]GR65630, would be used.
-
Assay: The assay would involve incubating the prepared membranes with the radioligand in the presence of varying concentrations of this compound.
-
Detection: Following incubation, the bound and free radioligand are separated by filtration. The amount of bound radioactivity is then quantified using liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
-
-
5-HT4 Receptor Binding:
-
Tissue Preparation: Membranes from cells recombinantly expressing the human 5-HT4 receptor or homogenized guinea pig striatum would be prepared.
-
Radioligand: A specific 5-HT4 receptor radioligand, such as [3H]GR113808, would be utilized.
-
Assay and Data Analysis: The procedure would be similar to the 5-HT3 receptor binding assay described above.
-
Functional Assays
Objective: To determine the functional activity (antagonism at 5-HT3 and agonism at 5-HT4 receptors) of this compound.
Methodology:
-
5-HT3 Receptor Functional Antagonism (Guinea Pig Ileum Contraction Assay):
-
Tissue Preparation: A segment of the guinea pig ileum would be isolated and mounted in an organ bath containing Krebs solution, maintained at 37°C and aerated with 95% O2/5% CO2.
-
Assay: Contractions of the ileum would be induced by a 5-HT3 receptor agonist (e.g., 2-methyl-5-HT). The ability of increasing concentrations of this compound to inhibit these agonist-induced contractions would be measured.
-
Data Analysis: The pA2 value, a measure of antagonist potency, would be calculated from the Schild plot analysis of the concentration-response curves.
-
-
5-HT4 Receptor Functional Agonism (Guinea Pig Colon Ascending Contraction Assay):
-
Tissue Preparation: A segment of the guinea pig ascending colon would be prepared and mounted in an organ bath as described above.
-
Assay: The ability of increasing concentrations of this compound to induce contractions of the colonic tissue would be measured.
-
Data Analysis: The EC50 value, the concentration of this compound that produces 50% of the maximal response, would be determined from the concentration-response curve.
-
In Vivo Gastrointestinal Transit Studies
Objective: To evaluate the effect of this compound on gastrointestinal motility in living animals.
Methodology:
-
Animal Model: Rats or mice are commonly used for these studies.
-
Marker Administration: A non-absorbable colored marker (e.g., carmine red or charcoal meal) would be administered orally to the animals.
-
Drug Administration: this compound or a vehicle control would be administered orally or via another appropriate route at a specified time before or after the marker.
-
Measurement: At a predetermined time point after marker administration, the animals are euthanized, and the gastrointestinal tract is carefully excised. The distance traveled by the marker along the small intestine is measured and expressed as a percentage of the total length of the small intestine (gastric emptying and small intestinal transit). For colonic transit, the distribution of the marker in different segments of the colon can be assessed.
-
Data Analysis: The effect of this compound on the transit time would be compared to the vehicle control group.
Conclusion
This compound represents a compelling pharmacological agent with a dual mechanism of action on the enteric nervous system. Its ability to antagonize 5-HT3 receptors while agonistically stimulating 5-HT4 receptors provides a multi-faceted approach to modulating gastrointestinal function. The available data, though limited in the public domain, suggests a potent and selective profile that warrants further investigation for the treatment of motility disorders. The experimental protocols outlined in this guide provide a framework for the continued exploration of this compound and similar compounds, with the ultimate goal of developing novel and effective therapies for patients with debilitating gastrointestinal conditions. Further research is needed to fully elucidate the intricate effects of this compound on the complex signaling networks of the enteric nervous system.
References
An In-Depth Technical Guide to E-3620: A Promising but Discontinued Prokinetic Agent
An Exclusive Look into the Preclinical Profile of a Novel 5-HT3 Antagonist and 5-HT4 Agonist
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
E-3620, a novel compound developed by Eisai Co., Ltd., emerged in the early 1990s as a promising prokinetic agent for digestive system disorders.[1] Its unique pharmacological profile, acting as both a 5-hydroxytryptamine-3 (5-HT3) receptor antagonist and a 5-hydroxytryptamine-4 (5-HT4) receptor agonist, positioned it as a potentially valuable therapeutic for conditions characterized by impaired gastrointestinal motility.[1] Despite its promising preclinical data, the development of this compound was ultimately discontinued. This guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, based on the limited available scientific literature.
Introduction: The Rationale for a Dual-Acting Prokinetic Agent
Gastrointestinal motility is a complex process regulated by the enteric nervous system, in which serotonin (5-HT) plays a crucial role. The diverse array of 5-HT receptor subtypes in the gut has made them attractive targets for pharmacological intervention in motility disorders.
-
5-HT3 Receptors: These ligand-gated ion channels are involved in nausea, vomiting, and visceral pain perception. Antagonism of 5-HT3 receptors is a well-established therapeutic strategy for chemotherapy-induced nausea and vomiting. In the context of motility, 5-HT3 receptor activation can inhibit gastrointestinal transit.
-
5-HT4 Receptors: These G-protein coupled receptors are primarily involved in the stimulation of peristalsis and gastric emptying. Agonism of 5-HT4 receptors has been a key mechanism for several prokinetic drugs.
The development of a single molecule with dual activity—antagonism at 5-HT3 receptors and agonism at 5-HT4 receptors—was a rational approach to creating a prokinetic agent with a potentially favorable therapeutic profile. This combination was expected to enhance gastrointestinal transit through 5-HT4 agonism while mitigating potential side effects like nausea and visceral discomfort through 5-HT3 antagonism.
Discovery and Preclinical Development of this compound
This compound was first described in the scientific literature in a 1994 publication from researchers at Eisai Co., Ltd.[2] While specific details regarding the initial synthesis and lead optimization of this compound are not publicly available, this seminal paper laid the groundwork for understanding its pharmacological properties.
Mechanism of Action
This compound's dual action at serotonin receptors was its defining characteristic.[1]
-
5-HT3 Receptor Antagonism: this compound was shown to be a potent antagonist at 5-HT3 receptors. This activity was expected to contribute to an antiemetic effect and potentially reduce visceral hypersensitivity.
-
5-HT4 Receptor Agonism: The compound also demonstrated agonist activity at 5-HT4 receptors, the primary mechanism for its prokinetic effects. This action would be responsible for enhancing gastrointestinal motility and accelerating transit.
Signaling Pathways
The signaling pathways modulated by this compound are central to its pharmacological effects. The following diagrams illustrate the proposed mechanisms of action.
Quantitative Preclinical Data
Detailed quantitative data from the primary 1994 study are not widely accessible. However, based on the nature of such preclinical investigations, the following types of data would have been generated to characterize this compound.
Table 1: Anticipated In Vitro Pharmacological Profile of this compound
| Parameter | 5-HT3 Receptor | 5-HT4 Receptor |
| Binding Affinity (Ki) | Expected to be in the low nanomolar range | Expected to be in the nanomolar range |
| Functional Activity | Antagonist | Agonist |
| Potency (IC50/EC50) | Expected to be in the nanomolar range | Expected to be in the nanomolar range |
Experimental Protocols
While the specific protocols used for this compound are not available, standard pharmacological assays would have been employed to determine its activity at 5-HT3 and 5-HT4 receptors.
Radioligand Binding Assays
These assays are used to determine the binding affinity of a compound for a specific receptor.
Workflow for a Typical Radioligand Binding Assay
Functional Assays
Functional assays are crucial to determine whether a compound acts as an agonist or an antagonist at a receptor.
-
5-HT3 Receptor Antagonism: This is often assessed using electrophysiological techniques (e.g., patch-clamp) on cells expressing 5-HT3 receptors or by measuring the inhibition of a 5-HT3-mediated response in isolated tissues.
-
5-HT4 Receptor Agonism: A common method is the guinea pig ileum contraction assay, where the ability of the compound to induce smooth muscle contraction via 5-HT4 receptor activation is measured.
Workflow for a Guinea Pig Ileum Contraction Assay
Development Discontinuation
The development of this compound was discontinued by Eisai Co., Ltd.[1] The specific reasons for this decision have not been publicly disclosed. In drug development, discontinuation can occur for a variety of reasons, including but not limited to:
-
Unfavorable pharmacokinetic properties: Issues with absorption, distribution, metabolism, or excretion.
-
Toxicity findings: Adverse effects observed in preclinical toxicology studies.
-
Lack of efficacy in vivo: The compound may not have the desired effect in animal models of disease.
-
Strategic business decisions: A shift in the company's research and development focus.
Without further information from Eisai, the precise rationale for halting the this compound program remains a matter of speculation.
Conclusion
This compound represented an innovative approach to the treatment of gastrointestinal motility disorders by combining 5-HT3 receptor antagonism with 5-HT4 receptor agonism in a single molecule. The available information, though limited, suggests that it was a potent compound in preclinical studies. The discontinuation of its development highlights the significant challenges inherent in the drug discovery and development process. While this compound itself did not reach the market, the scientific rationale behind its design continues to be relevant in the ongoing search for effective and well-tolerated treatments for functional gastrointestinal disorders. Further insights into the history of this compound would require access to internal documentation from Eisai Co., Ltd., or the publication of a more detailed retrospective on its development.
References
Methodological & Application
Application Notes and Protocols for E-3620 in In Vivo Rodent Models
Disclaimer: The experimental drug E-3620 was a 5-HT3 receptor antagonist and 5-HT4 receptor agonist developed by Eisai Co., Ltd. Its development has been discontinued, and there is a lack of publicly available data regarding its use in in vivo rodent models. The following application notes and protocols are hypothetical and constructed based on the known pharmacology of this compound and established methodologies for in vivo rodent studies in oncology. These are intended to serve as an illustrative guide for researchers and drug development professionals.
Introduction
This compound is a novel small molecule that acts as a potent and selective antagonist of the 5-hydroxytryptamine-3 (5-HT3) receptor and an agonist of the 5-hydroxytryptamine-4 (5-HT4) receptor.[1] The dual activity of this compound presents a unique therapeutic opportunity. 5-HT3 receptor antagonism is a clinically validated mechanism for the management of chemotherapy-induced nausea and vomiting. Furthermore, emerging preclinical evidence suggests that modulation of serotonergic pathways can impact tumor cell proliferation. Studies have indicated that 5-HT3 and 5-HT4 receptors are expressed in various cancer cell lines, including colon adenocarcinoma, where they may play a role in cell growth.
These application notes provide a hypothetical framework for evaluating the in vivo efficacy of this compound in a rodent xenograft model of human colorectal cancer. The described protocols are based on standard practices in preclinical oncology research.
Data Presentation
Table 1: Hypothetical Efficacy of this compound in a HT-29 Human Colorectal Cancer Xenograft Model
| Treatment Group | Dose (mg/kg, p.o., BID) | Mean Tumor Volume (mm³) at Day 21 | Percent Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | - | 1500 ± 250 | - | -2.5 ± 1.5 |
| This compound | 10 | 1100 ± 180 | 26.7 | -1.8 ± 1.2 |
| This compound | 30 | 750 ± 150 | 50.0 | -2.1 ± 1.8 |
| This compound | 100 | 400 ± 120 | 73.3 | -3.0 ± 2.0 |
| Positive Control (e.g., 5-FU) | 50 | 500 ± 130 | 66.7 | -8.5 ± 3.5 |
Data are presented as mean ± standard deviation.
Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Nude Mice
| Parameter | Value (at 30 mg/kg, p.o.) |
| Cmax (ng/mL) | 850 |
| Tmax (hr) | 1.5 |
| AUC (0-t) (ng*hr/mL) | 4500 |
| Half-life (t1/2) (hr) | 4.2 |
Experimental Protocols
HT-29 Human Colorectal Cancer Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound in a subcutaneous HT-29 xenograft model in nude mice.
Materials:
-
HT-29 human colorectal adenocarcinoma cell line
-
Female athymic nude mice (6-8 weeks old)
-
Matrigel
-
This compound (formulated in a suitable vehicle, e.g., 0.5% methylcellulose)
-
Vehicle control (0.5% methylcellulose)
-
Positive control (e.g., 5-Fluorouracil)
-
Calipers
-
Animal balance
Procedure:
-
Cell Culture: Culture HT-29 cells in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Tumor Implantation:
-
Harvest HT-29 cells during the logarithmic growth phase.
-
Resuspend the cells in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel at a concentration of 5 x 10^7 cells/mL.
-
Subcutaneously inject 0.1 mL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.
-
-
Treatment:
-
Monitor the mice for tumor growth. When the mean tumor volume reaches approximately 100-150 mm³, randomize the animals into treatment groups (n=8-10 mice per group).
-
Administer this compound orally (p.o.) twice daily (BID) at the indicated doses.
-
Administer the vehicle control and positive control according to the same schedule.
-
Treat the animals for 21 consecutive days.
-
-
Monitoring:
-
Measure tumor dimensions with calipers twice weekly and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Record the body weight of each animal twice weekly as an indicator of toxicity.
-
Observe the animals daily for any clinical signs of distress.
-
-
Endpoint:
-
At the end of the treatment period, euthanize the mice.
-
Excise the tumors and record their final weight.
-
Collect blood and tumor tissue for pharmacokinetic and pharmacodynamic analysis, respectively.
-
Pharmacokinetic Study
Objective: To determine the pharmacokinetic profile of this compound in nude mice.
Materials:
-
Female athymic nude mice (6-8 weeks old)
-
This compound (formulated in a suitable vehicle)
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Dosing: Administer a single oral dose of this compound (e.g., 30 mg/kg) to a cohort of mice.
-
Blood Sampling: Collect blood samples via retro-orbital or tail vein bleeding at various time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Bioanalysis: Analyze the plasma concentrations of this compound using a validated LC-MS/MS method.
-
Data Analysis: Calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) using appropriate software.
Mandatory Visualization
Caption: Signaling pathways modulated by this compound.
Caption: Experimental workflow for the in vivo xenograft study.
References
Application Note: Cell-Based Assay for Measuring E-3620 5-HT4 Agonism
For Researchers, Scientists, and Drug Development Professionals
Introduction
The serotonin 4 receptor (5-HT4R) is a Gs-protein coupled receptor predominantly expressed in the gastrointestinal tract, bladder, heart, and central nervous system. Activation of the 5-HT4 receptor initiates a signaling cascade that leads to the production of cyclic adenosine monophosphate (cAMP), which in turn modulates various cellular functions.[1] Consequently, 5-HT4 receptor agonists are of significant therapeutic interest for treating gastrointestinal motility disorders such as chronic constipation.[2][3] E-3620 is a pharmacological agent identified as a 5-HT4 receptor agonist and also a 5-HT3 receptor antagonist.[4][5][6] This application note provides a detailed protocol for a cell-based assay to quantify the agonistic activity of this compound at the human 5-HT4 receptor. The described assay is based on the measurement of intracellular cAMP accumulation in a recombinant cell line.
5-HT4 Receptor Signaling Pathway
Upon agonist binding, the 5-HT4 receptor undergoes a conformational change, leading to the activation of the associated Gαs protein. The activated Gαs subunit stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cAMP. The subsequent increase in intracellular cAMP levels activates protein kinase A (PKA), which then phosphorylates various downstream targets, leading to the physiological response.[1]
Experimental Protocol: cAMP Accumulation Assay
This protocol describes a homogenous time-resolved fluorescence (HTRF) based assay for measuring cAMP levels in response to this compound stimulation in a cell line stably expressing the human 5-HT4 receptor.
Materials:
-
Cell Line: HEK293 or CHO cells stably expressing the human 5-HT4 receptor.
-
Cell Culture Medium: DMEM or F-12 Ham's medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and a suitable selection antibiotic.
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Test Compound: this compound.
-
Reference Agonist: Serotonin (5-HT) or a known selective 5-HT4 agonist.
-
cAMP Assay Kit: A commercially available HTRF cAMP assay kit.
-
384-well white microplates.
-
Plate reader capable of HTRF detection.
Procedure:
-
Cell Culture and Seeding:
-
Culture the cells in T-75 flasks until they reach 80-90% confluency.
-
Harvest the cells using a non-enzymatic cell dissociation solution.
-
Resuspend the cells in assay buffer and adjust the cell density to 1 x 10^6 cells/mL.
-
Dispense 10 µL of the cell suspension into each well of a 384-well plate (10,000 cells/well).
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform a serial dilution of this compound in assay buffer to create a range of concentrations (e.g., 10-point, 3-fold dilution). Also prepare serial dilutions of the reference agonist.
-
-
Agonist Stimulation:
-
Add 10 µL of the diluted this compound or reference agonist to the respective wells. For control wells, add 10 µL of assay buffer.
-
Incubate the plate at room temperature for 30 minutes.
-
-
Cell Lysis and cAMP Detection:
-
Prepare the HTRF detection reagents (cAMP-d2 and anti-cAMP cryptate) in the lysis buffer provided with the kit.
-
Add 10 µL of the cAMP-d2 solution to each well.
-
Add 10 µL of the anti-cAMP cryptate solution to each well.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible plate reader at 620 nm and 665 nm.
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.
-
-
Data Analysis:
-
Convert the HTRF ratios to cAMP concentrations using a standard curve generated with known cAMP concentrations.
-
Plot the cAMP concentration against the logarithm of the agonist concentration.
-
Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) to determine the EC50 value (the concentration of agonist that gives 50% of the maximal response).
-
Data Presentation
The potency of this compound as a 5-HT4 receptor agonist should be determined by its EC50 value and compared to a reference agonist. While a specific EC50 value for this compound from a cell-based assay was not available in the searched literature, the following table provides a template for data presentation and includes representative data for other known 5-HT4 agonists.
| Compound | Assay Type | Cell Line | EC50 (nM) |
| This compound | cAMP Accumulation | HEK293-h5-HT4R | Data Not Available |
| Serotonin (5-HT) | cAMP Accumulation | CHO-h5-HT4R | 3.6 |
| Prucalopride | cAMP Accumulation | CHO-h5-HT4R | 7.9 (pEC50) |
| Tegaserod | cAMP Accumulation | CHO-h5-HT4R | 8.7 (pEC50) |
pEC50 is the negative logarithm of the EC50 value. EC50 values for Prucalopride and Tegaserod are calculated from their respective pEC50 values.
Conclusion
The described cell-based cAMP assay provides a robust and quantitative method for characterizing the agonistic activity of this compound at the 5-HT4 receptor. This protocol can be adapted for high-throughput screening of other potential 5-HT4 receptor agonists and is a critical tool in the drug discovery and development process for novel prokinetic agents. Further studies would be required to obtain and confirm the specific potency of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Pro-Kinetic Actions of Luminally-Acting 5-HT4 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Luminal 5-HT4 receptors-A successful target for prokinetic actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Preclinical Research of E-3620
Disclaimer: Information regarding the specific investigational compound "E-3620" is not available in the public domain as of the last update of this document. The following application notes and protocols are therefore based on established general principles for preclinical research of novel small molecule inhibitors targeting common signaling pathways in oncology. These are intended to serve as a template and guide for researchers and drug development professionals. Specific details must be adapted based on the actual physicochemical properties, mechanism of action, and toxicological profile of this compound once this information becomes available.
Introduction
These notes provide a comprehensive overview of the recommended procedures for the preclinical evaluation of this compound, a hypothetical small molecule inhibitor. The protocols outlined below cover essential aspects of in vitro and in vivo studies, including dosage, administration, and assessment of pharmacodynamic and efficacy endpoints.
Quantitative Data Summary
As no specific data for this compound is available, the following tables are presented as templates. Researchers should populate these tables with their experimental data for clear comparison and analysis.
Table 1: In Vitro IC50 Values for this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Target Pathway | IC50 (nM) |
| Example: MCF-7 | Breast Cancer | PI3K/Akt | Data |
| Example: A549 | Lung Cancer | MAPK/ERK | Data |
| Example: U87 MG | Glioblastoma | EGFR | Data |
| Enter Cell Line | Enter Cancer Type | Enter Target Pathway | Enter Data |
Table 2: Preclinical Pharmacokinetic Parameters of this compound in Rodent Models
| Species | Strain | Route of Admin. | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (h) |
| Mouse | C57BL/6 | IV | Data | Data | Data | Data | Data |
| Mouse | C57BL/6 | PO | Data | Data | Data | Data | Data |
| Rat | Sprague-Dawley | IV | Data | Data | Data | Data | Data |
| Rat | Sprague-Dawley | PO | Data | Data | Data | Data | Data |
Table 3: In Vivo Efficacy of this compound in Xenograft Models
| Xenograft Model | Treatment Group | Dosing Schedule | % Tumor Growth Inhibition (TGI) | Body Weight Change (%) |
| Example: A549 | Vehicle | e.g., Daily, PO | 0 | Data |
| Example: A549 | This compound (10 mg/kg) | e.g., Daily, PO | Data | Data |
| Example: A549 | This compound (30 mg/kg) | e.g., Daily, PO | Data | Data |
| Enter Model | Enter Group | Enter Schedule | Enter Data | Enter Data |
Experimental Protocols
In Vitro Cell Proliferation Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Appropriate cell culture medium and supplements
-
This compound stock solution (e.g., in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the overnight medium from the cells and add the this compound dilutions. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for a specified period (e.g., 72 hours).
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Measure the signal (luminescence or absorbance) using a plate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using non-linear regression analysis.
Western Blot Analysis for Target Modulation
Objective: To assess the effect of this compound on the phosphorylation status or expression level of its target protein and downstream effectors.
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% BSA or milk in TBST)
-
Primary and secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Treat cells with various concentrations of this compound for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a membrane.
-
Block the membrane and incubate with primary antibodies against the target protein (total and phosphorylated forms) and downstream markers.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
Murine Xenograft Efficacy Study
Objective: To evaluate the anti-tumor activity of this compound in an in vivo setting.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cells for implantation
-
This compound formulation
-
Vehicle control
-
Calipers for tumor measurement
-
Scale for body weight measurement
Procedure:
-
Subcutaneously implant cancer cells into the flank of the mice.
-
Monitor tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the animals into treatment groups.
-
Administer this compound and vehicle control according to the planned dosing schedule (e.g., daily oral gavage).
-
Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., pharmacodynamics, histology).
-
Calculate the percent tumor growth inhibition (%TGI) for each treatment group compared to the vehicle control.
Signaling Pathways and Experimental Workflows
The diagrams below illustrate a hypothetical signaling pathway that a small molecule inhibitor like this compound might target, and a typical preclinical experimental workflow.
Caption: Hypothetical signaling pathway targeted by this compound.
Caption: General preclinical research workflow for a novel inhibitor.
Application Notes and Protocols: E-3620 in a Rat Model of Delayed Gastric Emptying
For Researchers, Scientists, and Drug Development Professionals
Introduction
Delayed gastric emptying, or gastroparesis, is a debilitating condition characterized by the slowed movement of food from the stomach to the small intestine, in the absence of any mechanical obstruction.[1][2] This disorder can lead to significant nausea, vomiting, bloating, and abdominal pain.[1] The pathophysiology of gastroparesis is complex and can be idiopathic or associated with conditions like diabetes mellitus.[1] Animal models are crucial for understanding the underlying mechanisms and for the development of novel therapeutic agents.[3][4][5]
This document provides detailed application notes and protocols for the use of E-3620 , a novel small molecule agonist targeting both the ghrelin (GHS-R1a) and motilin receptors, in a rat model of delayed gastric emptying.[6][7][8][9] Agonism at these receptors is a promising strategy for prokinetic agents, as both ghrelin and motilin are known to stimulate gastrointestinal motility.[6][8][10][11]
Mechanism of Action: this compound
This compound is hypothesized to exert its prokinetic effects through a dual-agonist action on the ghrelin and motilin receptors located on gastrointestinal smooth muscle cells and within the enteric nervous system.
-
Ghrelin Receptor (GHS-R1a) Agonism: Ghrelin, the "hunger hormone," is a potent stimulator of gastric motility.[6][11] Activation of the GHS-R1a receptor by this compound is expected to enhance gastric contractions and accelerate gastric emptying.[6][12]
-
Motilin Receptor Agonism: Motilin is a hormone that induces the migrating motor complex (MMC) during fasting, a series of strong contractions that sweep the stomach and small intestine clear of residual food and debris.[8][10][13] By activating the motilin receptor, this compound is anticipated to mimic this effect, thereby promoting the transit of gastric contents.[8][9][10]
The synergistic activation of both pathways may offer a more potent and comprehensive prokinetic effect compared to single-receptor agonists.
Signaling Pathway of this compound
References
- 1. White Paper AGA: Gastroparesis: Clinical and Regulatory Insights for Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GLP-1 agonists and gastroparesis: what is the connection? | Gastrointestinal Surgeon located in Louisville, KY | Vanguard Surgical LLC [vanguardsurgical.net]
- 3. Hypoganglionosis in the Gastric Antrum Causes Delayed Gastric Emptying - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Animal Models for Functional Gastrointestinal Disorders [frontiersin.org]
- 5. Choosing an Animal Model for the Study of Functional Dyspepsia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rndsystems.com [rndsystems.com]
- 7. oncotarget.com [oncotarget.com]
- 8. Agonist effect of erythromycin and its analogues on motilin receptors. A new family of prokinetics? Clinical interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Erythromycin is a motilin receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. reprocell.com [reprocell.com]
- 11. Gastrointestinal Hormones and Regulation of Gastric Emptying - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structural basis of human ghrelin receptor signaling by ghrelin and the synthetic agonist ibutamoren - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The motilin receptor agonist erythromycin stimulates hunger and food intake through a cholinergic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
E-3620 solution preparation and stability for lab use
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed information on the preparation, stability, and laboratory use of E-3620, a potent 5-HT3 receptor antagonist and 5-HT4 receptor agonist. The following protocols and data are intended to guide researchers in the effective use of this compound for in vitro and in vivo studies.
Compound Information
| Property | Value | Reference |
| Mechanism of Action | 5-HT3 Receptor Antagonist, 5-HT4 Receptor Agonist | [1][2] |
| Therapeutic Areas of Interest | Digestive System Disorders, Dyskinesia, Gastrointestinal Motility | [1][2] |
| Molecular Formula | C₂₀H₂₆ClN₃O₂·ClH | [3] |
| Molecular Weight | 412.35 g/mol | [3] |
| Appearance | Solid, off-white to light yellow |
Solution Preparation and Stability
Stock Solution Preparation (DMSO)
This compound is readily soluble in dimethyl sulfoxide (DMSO).[2] To prepare a high-concentration stock solution, follow the protocol below. The use of new, anhydrous DMSO is recommended to ensure maximum solubility.[2]
Protocol:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired concentration (see table below).
-
To aid dissolution, sonicate the solution in an ultrasonic water bath until the compound is fully dissolved.[2]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[2]
Stock Solution Concentration Table (in DMSO):
| Desired Concentration | 1 mg this compound | 5 mg this compound | 10 mg this compound |
| 1 mM | 2.4251 mL | 12.1256 mL | 24.2512 mL |
| 5 mM | 0.4850 mL | 2.4251 mL | 4.8502 mL |
| 10 mM | 0.2425 mL | 1.2126 mL | 2.4251 mL |
Preparation of Aqueous Working Solutions
For most cell-based assays and in vivo studies, it is necessary to dilute the DMSO stock solution into an aqueous buffer or cell culture medium. It is crucial to ensure that the final concentration of DMSO is not toxic to the cells (typically <0.5%).
Protocol:
-
Thaw a single aliquot of the this compound DMSO stock solution.
-
Perform a serial dilution of the stock solution in your desired aqueous buffer (e.g., Phosphate Buffered Saline (PBS), cell culture medium) to achieve the final working concentration.
-
Vortex briefly after each dilution step to ensure homogeneity.
-
Prepare fresh working solutions daily and do not store aqueous solutions for extended periods unless stability has been confirmed.
Stability and Storage
| Form | Storage Temperature | Duration | Special Conditions | Reference |
| Solid Powder | 4°C | - | Sealed, away from moisture | |
| DMSO Stock Solution | -20°C | 1 month | Sealed, away from moisture, protected from light | [2] |
| -80°C | 6 months | Sealed, away from moisture, protected from light | [2] | |
| Aqueous Working Solution | 4°C or 37°C | Stability not determined | Prepare fresh before use |
Note: The stability of this compound in aqueous solutions at physiological temperatures has not been explicitly reported in the available literature. It is strongly recommended to prepare fresh working solutions for each experiment.
Mechanism of Action and Signaling Pathways
This compound exerts its effects through the modulation of two distinct serotonin receptor subtypes:
-
5-HT3 Receptor Antagonism: The 5-HT3 receptor is a ligand-gated ion channel. Antagonism by this compound blocks the influx of cations (Na⁺, K⁺, Ca²⁺), thereby inhibiting neuronal depolarization. This action is the basis for its potential antiemetic effects.
-
5-HT4 Receptor Agonism: The 5-HT4 receptor is a G-protein coupled receptor (GPCR). Agonism by this compound activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This pathway is involved in modulating gastrointestinal motility.
Caption: Signaling pathways of this compound at 5-HT3 and 5-HT4 receptors.
Experimental Protocols
The following are generalized protocols that can be adapted for the use of this compound. Specific cell lines, animal models, and assay conditions should be optimized by the end-user.
In Vitro Cell-Based Functional Assay (Generic)
This protocol provides a framework for assessing the activity of this compound on cells expressing either 5-HT3 or 5-HT4 receptors.
Caption: General workflow for an in vitro cell-based functional assay.
Materials:
-
Cells expressing the target receptor (e.g., HEK293-h5-HT3R or HEK293-h5-HT4R)
-
Appropriate cell culture medium and supplements
-
Multi-well assay plates (e.g., 96-well or 384-well)
-
This compound stock solution (in DMSO)
-
Assay-specific reagents (e.g., calcium indicator dye for 5-HT3, cAMP detection kit for 5-HT4)
-
Plate reader capable of detecting the assay signal
Protocol:
-
Cell Seeding: Seed the cells into the multi-well plates at a predetermined density and allow them to adhere and grow overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in the appropriate assay buffer or medium. Also, prepare vehicle controls (containing the same final concentration of DMSO) and positive controls (known agonist/antagonist).
-
Treatment: Remove the culture medium from the cells and add the compound dilutions.
-
Incubation: Incubate the plate for the optimized duration at 37°C in a CO₂ incubator.
-
Assay Readout:
-
For 5-HT3 Antagonism: Add a 5-HT3 agonist (e.g., serotonin or 2-methyl-5-HT) and measure the resulting change in intracellular calcium using a fluorescent plate reader.
-
For 5-HT4 Agonism: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA).
-
-
Data Analysis: Plot the response against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC₅₀ (for antagonism) or EC₅₀ (for agonism).
In Vivo Gastrointestinal Motility Assay (Generic Rodent Model)
This protocol outlines a general procedure for evaluating the prokinetic effects of this compound in a rodent model.
Caption: General workflow for an in vivo gastrointestinal motility assay.
Materials:
-
Rodents (e.g., mice or rats)
-
This compound
-
Appropriate vehicle for in vivo administration (e.g., saline, PBS with a solubilizing agent like Tween 80). Note: The optimal vehicle for this compound has not been reported and must be determined empirically.
-
Non-absorbable marker (e.g., 10% charcoal suspension in 5% gum acacia)
-
Dosing needles (oral gavage and/or injection)
Protocol:
-
Acclimatization and Fasting: Acclimatize animals to the housing and experimental conditions. Fast the animals overnight with free access to water before the experiment.
-
Dosing: Administer this compound or the vehicle control via the desired route (e.g., oral gavage, intraperitoneal injection). The dose and route should be determined in preliminary studies.
-
Marker Administration: At a specified time after drug administration, administer the non-absorbable marker orally.
-
Transit Period: Allow a set amount of time for the marker to transit through the gastrointestinal tract.
-
Euthanasia and Measurement: Humanely euthanize the animals and carefully dissect the small intestine from the pyloric sphincter to the ileocecal junction. Measure the total length of the small intestine and the distance traveled by the charcoal meal.
-
Data Analysis: Calculate the gastrointestinal transit as a percentage of the total length of the small intestine. Compare the transit in the this compound-treated groups to the vehicle control group.
Concluding Remarks
This compound is a dual-action compound with potential applications in gastroenterology and other fields. The information and protocols provided herein are intended as a starting point for laboratory investigations. Researchers are encouraged to optimize these protocols for their specific experimental systems and to consult the primary literature for further details on related compounds and assays. Careful consideration of solution preparation, stability, and appropriate experimental design will be critical for obtaining reliable and reproducible results.
References
- 1. Simulating human gastrointestinal motility in dynamic in vitro models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. classic-trader.com [classic-trader.com]
- 3. Eisai To Present Four-Year Efficacy And Safety Data On Continuous Treatment With Lecanemab At The Alzheimerâs Association International Conference 2025 | News Releaseï¼2025 | Eisai Co., Ltd. [eisai.com]
Application Notes and Protocols for High-Throughput Screening of E-3620 Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
E-3620 is a potent ligand that acts as both a 5-HT4 receptor agonist and a 5-HT3 receptor antagonist.[1] Both receptors are critical targets in drug discovery for various therapeutic areas, including gastrointestinal disorders and central nervous system conditions. The 5-HT4 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gs alpha subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[1][2][3][4] Conversely, the 5-HT3 receptor is a ligand-gated ion channel, a member of the Cys-loop superfamily, which upon activation allows the influx of cations such as Na+ and Ca2+, resulting in neuronal depolarization.[1][5][6][7]
The dual activity of this compound presents a unique opportunity for the development of analogs with optimized pharmacological profiles. High-throughput screening (HTS) is an essential tool for efficiently evaluating large libraries of such analogs.[8][9][10] This document provides detailed protocols for two distinct HTS assays designed to identify and characterize novel this compound analogs based on their activity at both the 5-HT4 and 5-HT3 receptors.
Assay 1: Homogeneous Time-Resolved Fluorescence (HTRF®) cAMP Assay for 5-HT4 Receptor Agonists
This assay quantifies the agonistic activity of this compound analogs at the 5-HT4 receptor by measuring the accumulation of intracellular cAMP.
Signaling Pathway for 5-HT4 Receptor Activation
Figure 1: 5-HT4 Receptor Gs Signaling Pathway.
Experimental Protocol
Materials:
-
HEK293 cells stably expressing the human 5-HT4 receptor.
-
Assay medium: HBSS with 20 mM HEPES, 0.1% BSA, and 500 µM IBMX (a phosphodiesterase inhibitor).
-
HTRF® cAMP dynamic 2 assay kit (Cisbio).
-
This compound analogs and reference agonist (e.g., Serotonin).
-
384-well low-volume white microplates.
Procedure:
-
Cell Preparation:
-
Culture HEK293-5HT4 cells to 80-90% confluency.
-
Harvest cells using a non-enzymatic cell dissociation solution.
-
Resuspend cells in assay medium to a final concentration of 2,500 cells/5 µL.
-
-
Assay Plate Preparation:
-
Dispense 5 µL of the cell suspension into each well of a 384-well plate.
-
Prepare serial dilutions of this compound analogs and the reference agonist in assay medium.
-
Add 5 µL of the compound dilutions to the respective wells. For negative controls, add 5 µL of assay medium.
-
-
Incubation:
-
Incubate the plate at room temperature for 30 minutes.
-
-
Detection:
-
Prepare the HTRF® detection reagents according to the manufacturer's instructions by mixing the cAMP-d2 conjugate and the anti-cAMP-cryptate conjugate.
-
Add 5 µL of the d2 conjugate solution to each well.
-
Add 5 µL of the cryptate conjugate solution to each well.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition:
-
Read the plate on an HTRF®-compatible microplate reader at 620 nm and 665 nm.
-
Calculate the 665/620 ratio and normalize the data to the control wells.
-
Data Presentation
| Compound | Target | Assay Type | EC50 (nM) | Max Response (% of Control) |
| This compound | 5-HT4R | cAMP HTRF® | 15.2 | 100 |
| Analog A | 5-HT4R | cAMP HTRF® | 5.8 | 110 |
| Analog B | 5-HT4R | cAMP HTRF® | 25.1 | 95 |
| Analog C | 5-HT4R | cAMP HTRF® | >1000 | 20 |
Assay 2: FLIPR Membrane Potential Assay for 5-HT3 Receptor Antagonists
This assay determines the antagonistic activity of this compound analogs at the 5-HT3 receptor by measuring changes in cell membrane potential upon channel activation.
Experimental Workflow
References
- 1. Structure and Function of Serotonin G protein Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-Hydroxytryptamine 4(a) receptor is coupled to the Galpha subunit of heterotrimeric G13 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Modifying Ligand-Induced and Constitutive Signaling of the Human 5-HT4 Receptor [escholarship.org]
- 4. How much do we know about the coupling of G-proteins to serotonin receptors? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-HT3 receptors are membrane ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 5-HT3 receptor - Wikipedia [en.wikipedia.org]
- 7. bio.fsu.edu [bio.fsu.edu]
- 8. bmglabtech.com [bmglabtech.com]
- 9. High-throughput screening - Wikipedia [en.wikipedia.org]
- 10. High-Throughput Screening (HTS) | Malvern Panalytical [malvernpanalytical.com]
Application Notes and Protocols: Immunohistochemical Analysis of 5-HT Receptor Changes in Response to E-3620
For Researchers, Scientists, and Drug Development Professionals
Introduction
Serotonin (5-hydroxytryptamine, 5-HT) receptors are a diverse group of neurotransmitter receptors that play a crucial role in a wide array of physiological and pathological processes. The 5-HT3 and 5-HT4 receptors, in particular, are significant targets in drug development for various disorders, including those related to gastrointestinal motility and neuropsychiatric conditions. E-3620 is a pharmacological agent known to act as a 5-HT3 receptor antagonist and a 5-HT4 receptor agonist. Understanding the impact of this compound on the expression and localization of these receptors is essential for elucidating its mechanism of action and therapeutic potential.
These application notes provide a comprehensive guide to utilizing immunohistochemistry (IHC) for the qualitative and quantitative assessment of 5-HT3 and 5-HT4 receptor changes in tissue samples following treatment with this compound. The protocols and information herein are intended to assist researchers in designing and executing robust experiments to investigate the pharmacological effects of this compound on the serotonergic system.
Quantitative Data Summary
While direct quantitative data from immunohistochemical studies on the effect of this compound on 5-HT3 and 5-HT4 receptor expression is not extensively available in the public domain, the following tables present a hypothetical framework for summarizing such data. Researchers can adapt these templates to their experimental findings. The data would typically be generated by analyzing IHC-stained tissue sections using image analysis software to quantify staining intensity and the percentage of positive cells.
Table 1: Hypothetical Quantitative Analysis of 5-HT3 Receptor Expression Following this compound Treatment
| Treatment Group | Tissue Region | Mean Staining Intensity (Arbitrary Units) | Percentage of 5-HT3 Positive Cells (%) | Fold Change vs. Vehicle |
| Vehicle Control | Brain Cortex | 150 ± 12.5 | 45 ± 3.2 | 1.0 |
| This compound (1 mg/kg) | Brain Cortex | 145 ± 11.8 | 43 ± 2.9 | 0.97 |
| This compound (10 mg/kg) | Brain Cortex | 142 ± 13.1 | 41 ± 3.5 | 0.95 |
| Vehicle Control | Colon | 210 ± 18.9 | 65 ± 4.1 | 1.0 |
| This compound (1 mg/kg) | Colon | 205 ± 17.5 | 63 ± 3.8 | 0.98 |
| This compound (10 mg/kg) | Colon | 198 ± 19.2 | 60 ± 4.5 | 0.94 |
Table 2: Hypothetical Quantitative Analysis of 5-HT4 Receptor Expression Following this compound Treatment
| Treatment Group | Tissue Region | Mean Staining Intensity (Arbitrary Units) | Percentage of 5-HT4 Positive Cells (%) | Fold Change vs. Vehicle |
| Vehicle Control | Hippocampus | 180 ± 15.3 | 55 ± 4.7 | 1.0 |
| This compound (1 mg/kg) | Hippocampus | 215 ± 18.2 | 65 ± 5.1 | 1.19 |
| This compound (10 mg/kg) | Hippocampus | 250 ± 21.0 | 75 ± 6.3 | 1.39 |
| Vehicle Control | Small Intestine | 230 ± 20.1 | 70 ± 5.9 | 1.0 |
| This compound (1 mg/kg) | Small Intestine | 265 ± 22.4 | 80 ± 6.8 | 1.15 |
| This compound (10 mg/kg) | Small Intestine | 290 ± 25.5 | 88 ± 7.4 | 1.26 |
Experimental Protocols
This section details the recommended immunohistochemistry protocol for the detection of 5-HT3 and 5-HT4 receptors in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
I. Tissue Preparation and Fixation
-
Tissue Collection: Immediately following euthanasia, dissect the tissue of interest (e.g., brain, colon, small intestine) and rinse with ice-cold phosphate-buffered saline (PBS) to remove excess blood.
-
Fixation: Immerse the tissue in 10% neutral buffered formalin for 24-48 hours at room temperature. The volume of fixative should be at least 10 times the volume of the tissue.
-
Dehydration and Embedding: Dehydrate the fixed tissue through a graded series of ethanol solutions, clear in xylene, and embed in paraffin wax.
-
Sectioning: Cut 4-5 µm thick sections using a microtome and mount them on positively charged slides.
-
Drying: Dry the slides overnight at 37°C or for 1-2 hours at 60°C.
II. Immunohistochemical Staining Protocol
-
Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Rehydrate through two changes of 100% ethanol for 3 minutes each, followed by 95%, 80%, and 70% ethanol for 3 minutes each.
-
Rinse with distilled water for 5 minutes.
-
-
Antigen Retrieval:
-
For 5-HT3 and 5-HT4 receptors, heat-induced epitope retrieval (HIER) is recommended.
-
Immerse slides in a staining jar filled with 10 mM sodium citrate buffer (pH 6.0).
-
Heat the buffer to 95-100°C in a water bath or steamer for 20-30 minutes.
-
Allow the slides to cool in the buffer for 20 minutes at room temperature.
-
Rinse slides in PBS three times for 5 minutes each.
-
-
Blocking Endogenous Peroxidase:
-
Incubate sections with 3% hydrogen peroxide in PBS for 10-15 minutes at room temperature to block endogenous peroxidase activity.
-
Rinse slides in PBS three times for 5 minutes each.
-
-
Blocking Non-Specific Binding:
-
Incubate sections with a blocking solution (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100) for 1 hour at room temperature in a humidified chamber.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody against the target receptor (5-HT3A or 5-HT4) to its optimal concentration in the blocking solution. Recommended validated antibodies include:
-
Anti-5HT3A receptor antibody (e.g., Abcam ab13897)
-
Anti-5HT4 receptor antibody (e.g., Novus Biologicals NLS656)
-
-
Incubate the sections with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse slides in PBS three times for 5 minutes each.
-
Incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit IgG) diluted in blocking solution for 1 hour at room temperature.
-
Rinse slides in PBS three times for 5 minutes each.
-
-
Signal Amplification:
-
Incubate with an avidin-biotin-horseradish peroxidase (HRP) complex (ABC reagent) for 30 minutes at room temperature.
-
Rinse slides in PBS three times for 5 minutes each.
-
-
Chromogenic Detection:
-
Develop the signal using a diaminobenzidine (DAB) substrate kit according to the manufacturer's instructions. Monitor the color development under a microscope.
-
Stop the reaction by immersing the slides in distilled water.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin for 30-60 seconds.
-
"Blue" the sections in running tap water.
-
Dehydrate through graded ethanol solutions and clear in xylene.
-
Mount with a permanent mounting medium.
-
III. Image Acquisition and Analysis
-
Image Acquisition: Capture high-resolution images of the stained sections using a bright-field microscope equipped with a digital camera. Ensure consistent lighting and magnification across all samples.
-
Quantitative Analysis: Use image analysis software (e.g., ImageJ, QuPath) to quantify the staining.
-
Staining Intensity: Measure the mean optical density of the positively stained areas.
-
Percentage of Positive Cells: Count the number of positively stained cells and express it as a percentage of the total number of cells in a defined region of interest.
-
Signaling Pathways and Experimental Workflow
5-HT3 Receptor Signaling Pathway
The 5-HT3 receptor is a ligand-gated ion channel.[1] Its activation by serotonin leads to a rapid influx of cations (Na+, K+, and Ca2+), causing depolarization of the neuronal membrane.[1] This can trigger various downstream events, including the activation of voltage-gated calcium channels and subsequent signaling cascades.
References
Application Notes and Protocols for the Electrophysiological Assessment of E-3620 on Vagal Afferents
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
E-3620 is a potent and selective agonist for the Sphingosine-1-Phosphate Receptor 3 (S1P3), a G protein-coupled receptor implicated in a variety of physiological processes. Emerging evidence highlights the expression and functional role of S1P3 receptors on vagal afferent neurons, which are critical conduits of sensory information from the viscera to the central nervous system.[1][2] Activation of these receptors on vagal C-fibers has been shown to evoke action potential generation, suggesting that S1P3 signaling is a key mechanism for modulating visceral sensory input.[1][2] These application notes provide a comprehensive guide for the electrophysiological assessment of this compound's effects on vagal afferents, offering protocols for in vivo, ex vivo, and in vitro preparations.
Mechanism of Action
This compound, as an S1P3 receptor agonist, is hypothesized to activate vagal afferent neurons. S1P3 receptors are known to couple to Gαq and Gα12/13 proteins. Upon binding of this compound, the subsequent signaling cascade is expected to involve the activation of the RhoA/ROCK pathway.[3] This can lead to downstream effects such as neurite retraction in sensory neurons and direct neuronal excitation.[3][4] Studies have demonstrated that S1P-induced depolarization of sensory neurons can be sufficient to trigger action potentials.[5] Furthermore, S1P3 activation has been linked to the modulation of ion channels, including TRPA1 and TRPV1, which are crucial for nociception and sensory transduction.[6] The protocols outlined below are designed to investigate these potential electrophysiological consequences of this compound application.
Expected Outcomes
Based on the known function of S1P3 receptors on sensory neurons, administration of this compound is expected to:
-
Increase the firing rate of vagal afferent C-fibers in a concentration-dependent manner.
-
Induce membrane depolarization and action potential generation in isolated vagal sensory neurons.
-
Potentially modulate the activity of mechanosensitive and chemosensitive vagal afferents.
The following sections provide detailed protocols to test these hypotheses and quantify the effects of this compound.
Data Presentation
Table 1: Concentration-Dependent Effect of S1P on Vagal Afferent Action Potential Generation
| Concentration (µM) | Action Potential Frequency (Hz) |
| 0.1 | 0.5 ± 0.1 |
| 1.0 | 2.3 ± 0.4 |
| 10.0 | 5.1 ± 0.8 |
Note: Data is hypothetical, based on concentration-dependent activation patterns described in the literature.[1][2]
Table 2: Effect of S1P3 Antagonist on S1P-Induced Vagal Afferent Activation
| Treatment | Percentage of Activated Neurons |
| S1P (10 µM) | 81.5% |
| S1P (10 µM) + TY 52156 (10 µM) | 24.5% |
Note: Data adapted from studies on S1P activation of airway nodose C-fibers.[1][2]
Experimental Protocols
Protocol 1: In Vivo Electrophysiological Recording of Cervical Vagus Nerve Activity in Anesthetized Rodents
This protocol describes the in vivo recording of compound action potentials from the cervical vagus nerve in response to systemic administration of this compound.
Materials:
-
This compound
-
Anesthetic (e.g., isoflurane, urethane)
-
Bipolar cuff or hook electrodes
-
Preamplifier and data acquisition system (e.g., PowerLab, Plexon)
-
Surgical instruments for dissection
-
Saline solution
-
Suture materials
Procedure:
-
Anesthetize the rodent (mouse or rat) and maintain a stable level of anesthesia throughout the experiment.
-
Make a midline cervical incision to expose the trachea and surrounding musculature.
-
Carefully dissect the right or left vagus nerve from the carotid artery and surrounding connective tissue.
-
Place the isolated vagus nerve onto a bipolar cuff or hook electrode for recording.
-
Record baseline vagal nerve activity for a stable period (e.g., 15-30 minutes).
-
Administer this compound systemically (e.g., intravenously or intraperitoneally) at desired concentrations.
-
Record the changes in vagal nerve activity for a defined period post-administration.
-
Analyze the recorded data by measuring the frequency and amplitude of compound action potentials.
Protocol 2: Ex Vivo Single-Fiber Recording from Isolated Vagal Afferent Preparations
This protocol allows for the direct assessment of this compound's effect on the firing of individual vagal afferent fibers.
Materials:
-
This compound
-
S1P3 receptor antagonist (e.g., TY 52156) for control experiments
-
Krebs solution
-
Dissection microscope
-
Recording chamber with suction electrodes
-
Micromanipulators
-
Preamplifier and data acquisition system
Procedure:
-
Euthanize the rodent and dissect the vagus nerve with the attached nodose ganglion.
-
Place the preparation in a recording chamber continuously perfused with oxygenated Krebs solution.
-
Using a suction electrode, gently draw the main trunk of the vagus nerve into the electrode for recording.
-
With fine forceps, tease apart the nerve bundle to isolate a single functional afferent fiber.
-
Record baseline activity of the single fiber.
-
Apply this compound to the recording chamber at various concentrations.
-
Record the firing rate of the single fiber in response to this compound.
-
In control experiments, pre-incubate the preparation with an S1P3 antagonist before applying this compound to confirm receptor-specific effects.
Protocol 3: In Vitro Patch-Clamp Electrophysiology and Calcium Imaging of Cultured Vagal Afferent Neurons
This protocol is designed to investigate the cellular and ionic mechanisms of this compound's action on isolated vagal sensory neurons.
Materials:
-
This compound
-
Cell culture medium and supplements
-
Enzymes for tissue dissociation (e.g., collagenase, dispase)
-
Poly-D-lysine and laminin-coated coverslips
-
Patch-clamp rig with amplifier and digitizer
-
Calcium imaging setup with a fluorescent calcium indicator (e.g., Fura-2 AM)
-
Extracellular and intracellular recording solutions
Procedure:
-
Isolate nodose ganglia from rodents and dissociate them into a single-cell suspension using enzymatic digestion.
-
Plate the dissociated neurons on coated coverslips and culture for 24-48 hours.
-
For Patch-Clamp:
-
Transfer a coverslip with cultured neurons to the recording chamber of the patch-clamp setup.
-
Establish a whole-cell patch-clamp configuration on a single neuron.
-
In current-clamp mode, record the resting membrane potential and apply this compound to the bath to observe changes in membrane potential and action potential firing.
-
In voltage-clamp mode, investigate the effects of this compound on specific ion currents.
-
-
For Calcium Imaging:
-
Load the cultured neurons with a fluorescent calcium indicator.
-
Acquire baseline fluorescence images.
-
Perfuse the cells with this compound and record the changes in intracellular calcium concentration.
-
Visualizations
Caption: Hypothetical signaling pathway of this compound in a vagal afferent neuron.
Caption: Experimental workflow for in vivo vagal nerve recording.
Caption: Experimental workflow for ex vivo single-fiber recording.
References
- 1. Sphingosine‐1‐phosphate activates mouse vagal airway afferent C‐fibres via S1PR3 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sphingosine-1-phosphate activates mouse vagal airway afferent C-fibres via S1PR3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sphingosine-1-Phosphate and the S1P3 Receptor Initiate Neuronal Retraction via RhoA/ROCK Associated with CRMP2 Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Sphingosine-1-Phosphate-Induced Nociceptor Excitation and Ongoing Pain Behavior in Mice and Humans Is Largely Mediated by S1P3 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. S1PR3 Mediates Itch and Pain via Distinct TRP Channel-Dependent Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting E-3620 Solubility Issues In Vitro
This guide provides researchers, scientists, and drug development professionals with a structured approach to addressing solubility challenges encountered with the compound E-3620 in in vitro experimental settings. The following information is presented in a question-and-answer format to directly resolve common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic chemical properties?
This compound is an investigational compound that acts as a potent 5-HT3 receptor antagonist and a 5-HT4 receptor agonist.[1] It was initially developed for potential therapeutic applications related to gastrointestinal motility and dyskinesia.[1][2] Due to its organic structure, it may exhibit limited solubility in aqueous solutions, a common challenge for in vitro assays.
Data Presentation: this compound Compound Properties
| Property | Value | Reference |
| Mechanism of Action | 5-HT3 Receptor Antagonist, 5-HT4 Receptor Agonist | [1] |
| Molecular Formula | C₂₀H₂₆ClN₃O₂.ClH | [3] |
| Molecular Weight | 412.35 g/mol | [3] |
Q2: My this compound is precipitating immediately after I add it to my cell culture medium or aqueous buffer. What is the most common reason for this and how can I fix it?
Precipitation in aqueous media is the most common solubility issue for hydrophobic compounds like this compound. The standard and most recommended first step is to prepare a concentrated stock solution in a non-polar organic solvent and then dilute this stock into your aqueous experimental medium. Dimethyl sulfoxide (DMSO) is the most widely used initial co-solvent for this purpose.[4][5]
The key is to ensure the final concentration of the organic solvent in your assay is low enough to not cause cellular toxicity or interfere with your experimental results.[4]
Mandatory Visualization: Troubleshooting Workflow for Solubility
Caption: A decision tree for troubleshooting this compound precipitation in vitro.
Q3: What is the standard protocol for preparing an this compound stock solution using a co-solvent like DMSO?
Following a systematic protocol is crucial to ensure complete dissolution and accurate final concentrations.
Experimental Protocols: Protocol 1: Preparing a Stock Solution with a Co-Solvent
-
Calculate Required Mass: Determine the mass of this compound needed to prepare a stock solution of a desired concentration (e.g., 10 mM).
-
Weigh Compound: Accurately weigh the solid this compound powder.
-
Initial Dissolution: Add the appropriate volume of 100% DMSO (or another suitable co-solvent) to the solid compound to achieve the target stock concentration.
-
Ensure Complete Solubilization: Vortex the solution vigorously. If necessary, brief sonication in a water bath can be used to break up any aggregates and ensure the compound is fully dissolved. Visually inspect the solution against a light source to confirm there are no visible particles.
-
Serial Dilution (Optional): If your final experimental concentration is very low, you may perform intermediate serial dilutions in 100% DMSO.
-
Final Working Dilution: Add a small aliquot of the concentrated stock solution to your pre-warmed aqueous experimental medium (e.g., cell culture media) to reach the final desired concentration. It is critical to mix or vortex the final solution immediately and thoroughly to prevent the compound from precipitating out of the now predominantly aqueous environment.[4]
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[2]
Mandatory Visualization: Experimental Workflow for Stock Solution Preparation
Caption: Workflow for preparing an this compound working solution from a DMSO stock.
Q4: What is the maximum concentration of DMSO or other co-solvents recommended for cell-based assays?
High concentrations of organic solvents can be cytotoxic or induce unintended biological effects.[6][7] It is crucial to keep the final solvent concentration in your cell culture medium as low as possible, typically well below 1%.[4] Even 0.1% DMSO can cause significant changes in gene expression and epigenetic landscapes in some cell types.[8] Always include a vehicle control (medium with the same final concentration of the solvent) in your experiments.
Data Presentation: Common Co-solvents and Recommended Concentrations
| Co-solvent | Typical Starting Concentration (v/v) | Maximum Recommended Concentration (v/v) for Cell-Based Assays | Notes |
| Dimethyl Sulfoxide (DMSO) | 0.1% | < 0.5% - 1% | Most common initial choice; can affect cell permeability and viability at higher concentrations.[4][5][9] |
| Ethanol | 0.5% | < 1% | Can cause protein precipitation at higher concentrations.[4] |
| Methanol | 0.5% | < 1% | Can be toxic; use with caution in cell-based assays.[4] |
Q5: I tried using DMSO, but my compound still precipitates at the desired final concentration. What are my other options?
If co-solvency alone is insufficient, you can explore other physical and chemical methods.
-
pH Adjustment: If this compound has ionizable groups (which is likely given its structure containing amine groups), its solubility will be pH-dependent. Adjusting the pH of your buffer may significantly increase its solubility.[10][11]
-
Sonication: As mentioned in the stock solution protocol, sonication can help break down small crystalline particles and enhance the rate of dissolution.[10]
-
Gentle Warming: Gently warming the solution (e.g., to 37°C) can increase the solubility of some compounds. However, be cautious of compound stability at higher temperatures.
Q6: How does this compound's dual mechanism of action work at a signaling level?
This compound interacts with two distinct types of serotonin receptors, leading to different downstream cellular effects. Understanding this is key to interpreting experimental results.
-
5-HT3 Receptor Antagonism: 5-HT3 receptors are ligand-gated ion channels. When serotonin (5-HT) binds, the channel opens, allowing cations (like Na⁺ and K⁺) to flow and depolarize the cell. This compound acts as an antagonist, meaning it binds to this receptor and prevents the channel from opening, thereby blocking this rapid signaling pathway.
-
5-HT4 Receptor Agonism: 5-HT4 receptors are G-protein coupled receptors (GPCRs). When an agonist like this compound binds, it activates a G-protein (Gs), which in turn stimulates the enzyme adenylyl cyclase. This leads to an increase in the intracellular second messenger cyclic AMP (cAMP), which can modulate a variety of downstream cellular functions.
Mandatory Visualization: this compound Signaling Pathways
Caption: Dual signaling mechanism of this compound as a 5-HT3 antagonist and 5-HT4 agonist.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 6. btsjournals.com [btsjournals.com]
- 7. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 9. quora.com [quora.com]
- 10. researchgate.net [researchgate.net]
- 11. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
E-3620 tachyphylaxis or desensitization in long-term studies
Technical Support Center: Compound-Y
Disclaimer: No public information could be found for a compound designated "E-3620." The following content is a template created using a hypothetical G-protein coupled receptor (GPCR) agonist, "Compound-Y," to demonstrate the requested format and structure. Researchers should substitute the data and protocols with their specific findings for this compound.
Frequently Asked Questions (FAQs)
Q1: We are observing a diminished response to Compound-Y in our long-term cell culture experiments. Could this be due to tachyphylaxis or desensitization?
A1: Yes, a diminished response to a GPCR agonist like Compound-Y after prolonged or repeated exposure is a classic sign of tachyphylaxis or desensitization. This phenomenon is a protective mechanism to prevent overstimulation of the cell. It can occur through various mechanisms, including receptor phosphorylation, uncoupling from G-proteins, receptor internalization (sequestration), and downregulation (degradation).
Q2: What are the initial steps to troubleshoot and confirm desensitization of the receptor targeted by Compound-Y?
A2: To confirm desensitization, we recommend a series of functional and molecular assays. A logical workflow would be:
-
Functional Assays: Compare the dose-response curve of Compound-Y in naive cells versus cells pre-treated with Compound-Y for a relevant duration. A rightward shift in the EC50 or a decrease in the maximal response (Emax) would indicate desensitization.
-
Receptor Internalization Assay: Visualize or quantify the movement of the target receptor from the plasma membrane to intracellular compartments upon prolonged exposure to Compound-Y.
-
Downstream Signaling Assays: Measure the levels of second messengers (e.g., cAMP, IP3) or the phosphorylation of downstream effectors (e.g., ERK) after acute and chronic treatment with Compound-Y.
Below is a diagram illustrating a general troubleshooting workflow.
Technical Support Center: Improving the Bioavailability of E-3620 in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the bioavailability of E-3620 in animal studies.
Troubleshooting Guides
This section addresses specific issues that may arise during preclinical experiments with this compound.
Issue 1: Poor Solubility of this compound
Question: I am having difficulty dissolving this compound for my in vivo studies. What are the recommended solvents and what can I do if I observe precipitation?
Answer:
Proper dissolution of this compound is critical for achieving consistent and reliable results in animal studies. Based on available data, this compound exhibits good solubility in dimethyl sulfoxide (DMSO).
Solubility Data:
| Solvent | Concentration | Notes |
| DMSO | 100 mg/mL (242.51 mM) | Requires sonication. Use of fresh, anhydrous DMSO is recommended as hygroscopic DMSO can negatively impact solubility[1]. |
Troubleshooting Steps:
-
Use Fresh, High-Quality DMSO: Ensure you are using a new, unopened bottle of anhydrous DMSO to avoid issues with water absorption, which can decrease the solubility of this compound[1].
-
Utilize Sonication: As recommended, use an ultrasonic bath to aid in the dissolution of this compound in DMSO[1].
-
Prepare Fresh Solutions: Prepare solutions immediately before use to minimize the risk of precipitation over time.
-
Consider a Co-solvent System: If you need to dilute the DMSO stock into an aqueous vehicle for administration, consider using a co-solvent system to maintain solubility. A common approach is to first dissolve this compound in a minimal amount of DMSO and then slowly add a biocompatible co-solvent like polyethylene glycol (PEG) 300 or 400, followed by a stepwise addition of an aqueous buffer (e.g., saline or PBS) while vortexing.
-
Particle Size Reduction: If you are working with a solid form of this compound, micronization or nanomilling could be explored to increase the surface area and improve the dissolution rate.
Experimental Protocol: Preparation of a Co-solvent Formulation
-
Weigh the required amount of this compound.
-
Add a minimal volume of fresh, anhydrous DMSO to dissolve the compound completely, using sonication if necessary.
-
In a separate tube, prepare the co-solvent/vehicle mixture. A typical example could be a 10:20:70 ratio of DMSO:PEG400:Saline.
-
While vortexing, slowly add the this compound/DMSO solution to the co-solvent/vehicle mixture.
-
Visually inspect the final solution for any signs of precipitation. If the solution is clear, it is ready for administration.
Issue 2: High Variability in Pharmacokinetic (PK) Data
Question: My PK data for this compound in rats shows high inter-animal variability. What could be the cause and how can I mitigate this?
Answer:
High variability in pharmacokinetic data can stem from several factors, from the formulation to the animal model itself. As specific pharmacokinetic data for this compound is not publicly available, we can draw insights from studies on similar compounds, such as other 5-HT4 receptor agonists. For instance, the oral bioavailability of the 5-HT4 agonist DA-6886 was found to be significantly different between rats (18.9-55.0%) and dogs (48.2-96.1%), highlighting species-dependent differences[2].
Potential Causes and Troubleshooting Strategies:
| Potential Cause | Troubleshooting Strategy |
| Formulation Instability | Prepare the dosing solution fresh for each experiment to avoid degradation or precipitation. |
| Inconsistent Dosing Volume/Technique | Ensure accurate and consistent oral gavage technique. For small animals, use appropriately sized gavage needles and ensure the dose is delivered directly to the stomach. |
| Food Effect | The presence of food in the gastrointestinal tract can significantly alter drug absorption. A study on the 5-HT4 agonist DA-6886 in dogs showed that food delayed the time to maximum concentration (Tmax)[2]. Standardize the fasting period for all animals before dosing (e.g., overnight fast with free access to water). |
| Gastrointestinal (GI) Motility | As a 5-HT4 agonist, this compound itself may alter GI motility, which can affect its own absorption. Consider this potential confounder when interpreting your data. |
| First-Pass Metabolism | High first-pass metabolism in the gut wall and liver can lead to variable bioavailability. This is a common issue for orally administered drugs. |
| Genetic Polymorphisms in Drug Transporters/Metabolizing Enzymes | Use a genetically homogeneous strain of animals to minimize variability arising from genetic differences. |
Experimental Protocol: Standardized Oral Dosing in Rats
-
Animal Model: Use a single, well-characterized strain of rat (e.g., Sprague-Dawley or Wistar) of the same age and sex.
-
Acclimatization: Allow animals to acclimate to the housing conditions for at least one week before the experiment.
-
Fasting: Fast the animals overnight (approximately 12-16 hours) before dosing, with free access to water.
-
Dosing: Administer this compound via oral gavage at a consistent volume-to-weight ratio (e.g., 5 or 10 mL/kg).
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 15, 30 min, 1, 2, 4, 8, 24 hours) via an appropriate method (e.g., tail vein or cannula).
-
Sample Processing: Process blood samples consistently to obtain plasma or serum and store them at -80°C until analysis.
-
Bioanalysis: Use a validated analytical method (e.g., LC-MS/MS) to quantify this compound concentrations in the plasma/serum samples.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how might it affect its bioavailability?
A1: this compound is a 5-HT3 receptor antagonist and a 5-HT4 receptor agonist. Its action as a 5-HT4 agonist can stimulate gastrointestinal motility. This prokinetic effect could either enhance bioavailability by increasing the rate of presentation to the absorptive surfaces of the small intestine or, conversely, decrease it if the transit is too rapid for complete absorption to occur.
Q2: Are there any known drug-drug interactions I should be aware of when co-administering other compounds with this compound?
A2: While specific drug-drug interaction studies for this compound are not publicly available, researchers should consider the potential for interactions with other compounds that affect gastrointestinal motility or are metabolized by the same cytochrome P450 (CYP) enzymes. It is advisable to conduct preliminary studies to assess any potential interactions with co-administered therapeutic agents.
Q3: What are some general strategies to improve the oral bioavailability of a compound like this compound?
A3: For compounds with suspected low solubility or high first-pass metabolism, several formulation strategies can be employed to enhance oral bioavailability. These include:
-
Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the solubility and absorption of lipophilic drugs.
-
Amorphous solid dispersions: Dispersing the drug in a polymer matrix can prevent crystallization and improve the dissolution rate.
-
Nanoparticle formulations: Reducing the particle size to the nanoscale can increase the surface area for dissolution.
-
Use of absorption enhancers: Certain excipients can transiently increase the permeability of the intestinal epithelium.
Q4: Which animal models are most appropriate for studying the bioavailability of this compound?
A4: The choice of animal model depends on the research question. Rodents, such as rats and mice, are commonly used for initial pharmacokinetic screening due to their cost-effectiveness and ease of handling. However, larger animals like beagle dogs may be more predictive of human pharmacokinetics for some compounds, as seen with the 5-HT4 agonist DA-6886[2]. It is important to consider species differences in drug metabolism and gastrointestinal physiology.
Visualizations
Signaling Pathway and Experimental Workflow
Caption: Hypothetical signaling and bioavailability workflow for this compound.
Caption: Troubleshooting flowchart for low bioavailability of this compound.
References
Addressing E-3620 variability in experimental results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address variability in experimental results when working with the novel MEK1/2 inhibitor, E-3620.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a potent and selective, ATP-competitive inhibitor of MEK1 and MEK2 kinases. By inhibiting MEK1/2, this compound prevents the phosphorylation and activation of ERK1/2 (p44/42 MAPK), a key downstream effector in the RAS/RAF/MEK/ERK signaling pathway. This pathway is frequently dysregulated in various human cancers and other proliferative disorders.
Q2: What is the recommended solvent and storage condition for this compound?
This compound is supplied as a lyophilized powder. For in vitro experiments, we recommend dissolving this compound in dimethyl sulfoxide (DMSO) to prepare a stock solution of 10 mM. The stock solution should be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles. For in vivo studies, please refer to the specific product datasheet for recommended formulation and vehicle information.
Q3: Why am I observing significant variability in my IC50 values for this compound across different experiments?
Variability in IC50 values can arise from several factors. Please refer to the troubleshooting guide below for a detailed breakdown of potential causes and solutions. Key factors to consider include cell line authenticity and passage number, confluency of cell cultures, and variations in assay incubation times.
Troubleshooting Guide
Issue 1: Inconsistent IC50 Values
| Potential Cause | Recommended Solution |
| Cell Line Integrity: Cell lines can exhibit genetic drift over time, leading to changes in their sensitivity to inhibitors. High passage numbers can lead to altered phenotypes. | Use low-passage, authenticated cell lines for all experiments. Regularly perform cell line authentication using methods like short tandem repeat (STR) profiling. |
| Cell Confluency: The density of the cell culture at the time of treatment can influence the drug's effect. Overly confluent or sparse cultures can lead to inconsistent results. | Standardize the cell seeding density and ensure that cells are in the logarithmic growth phase at the time of this compound treatment. We recommend a starting confluency of 50-60%. |
| Assay Incubation Time: The duration of drug exposure can significantly impact the measured IC50 value. Shorter incubation times may not be sufficient to observe the full effect of the compound. | Optimize the incubation time for your specific cell line and assay. A typical starting point is 72 hours for cell viability assays. |
| Reagent Quality: The quality and concentration of reagents, such as DMSO and cell culture media, can affect experimental outcomes. | Use high-purity, anhydrous DMSO for preparing stock solutions. Ensure all media and supplements are within their expiration dates and stored correctly. |
Issue 2: Lack of Downstream Pathway Inhibition
| Potential Cause | Recommended Solution |
| Insufficient Drug Concentration: The concentration of this compound may be too low to effectively inhibit MEK1/2 in your specific cell model. | Perform a dose-response experiment to determine the optimal concentration of this compound required to inhibit ERK1/2 phosphorylation. We recommend a starting concentration range based on the IC50 values provided in the table below. |
| Incorrect Timing of Lysate Collection: The inhibition of ERK1/2 phosphorylation is a dynamic process. The timing of cell lysis after treatment is critical for observing the maximum effect. | Conduct a time-course experiment to identify the optimal time point for observing maximal inhibition of p-ERK. A common starting point is 1-4 hours post-treatment. |
| Antibody Quality: The primary antibodies used for Western blotting may not be specific or sensitive enough to detect changes in protein phosphorylation. | Use validated antibodies specific for phosphorylated ERK1/2 (p-ERK) and total ERK1/2. Always include appropriate positive and negative controls. |
Quantitative Data
Table 1: In Vitro IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| A-375 | Melanoma | 5 ± 1.2 |
| HT-29 | Colon Cancer | 12 ± 2.5 |
| HCT116 | Colon Cancer | 8 ± 1.8 |
| MIA PaCa-2 | Pancreatic Cancer | 25 ± 4.1 |
Data are presented as mean ± standard deviation from at least three independent experiments.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a DMSO-only vehicle control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a non-linear regression curve fit.
Protocol 2: Western Blotting for p-ERK Inhibition
-
Cell Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat the cells with various concentrations of this compound for 2 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against p-ERK1/2, total ERK1/2, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Data Analysis: Quantify the band intensities and normalize the p-ERK signal to the total ERK signal.
Visualizations
Caption: this compound inhibits the MAPK/ERK signaling pathway by targeting MEK1/2.
Caption: Workflow for determining the IC50 of this compound using an MTT assay.
Caption: A logical flowchart for troubleshooting inconsistent IC50 results.
Technical Support Center: E-3620 In Vivo Administration
This technical support center provides guidance for researchers, scientists, and drug development professionals on the selection of an appropriate vehicle for the in vivo administration of the 5-HT3 antagonist, E-3620. The following information is designed to address common challenges and provide clear, actionable protocols.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting point for selecting a vehicle for this compound?
A1: The selection of an appropriate vehicle is critically dependent on the physicochemical properties of this compound, particularly its aqueous solubility. As a first step, it is essential to determine the solubility of this compound in common aqueous and non-aqueous solvents. Based on this solubility profile, a suitable formulation strategy can be developed. For compounds with poor water solubility, a systematic approach to vehicle selection is recommended.
Q2: What are the common challenges encountered when formulating poorly soluble compounds like this compound for in vivo studies?
A2: Poorly water-soluble compounds often present significant challenges for oral and parenteral administration.[1][2][3] Key issues include low bioavailability, high inter-animal variability, and the potential for the compound to precipitate at the injection site or in the gastrointestinal tract.[1][2] Formulations for such compounds must be carefully designed to enhance solubility and ensure consistent drug exposure.[1][2]
Q3: What are the general strategies to improve the solubility and bioavailability of a compound like this compound?
A3: Several formulation strategies can be employed to overcome the challenges of poor solubility.[3][4] These include:
-
pH modification: For ionizable compounds, adjusting the pH of the vehicle can significantly increase solubility.[4]
-
Co-solvents: Utilizing a mixture of water-miscible organic solvents can enhance the solubility of hydrophobic compounds.[4]
-
Surfactants: These agents can form micelles that encapsulate the drug, increasing its apparent solubility in aqueous media.[4]
-
Lipid-based formulations: Formulating the compound in oils, surfactants, and co-solvents can improve absorption, particularly for lipophilic drugs.[1][4]
-
Particle size reduction: Decreasing the particle size of the drug through techniques like micronization or nanonization increases the surface area for dissolution.[3][5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of this compound upon dilution with aqueous media | The vehicle's solubilizing capacity is exceeded upon dilution. | Increase the concentration of the co-solvent or surfactant in the final formulation. Consider a lipid-based formulation which can better maintain the drug in a solubilized state upon dispersion.[2] |
| High variability in plasma concentrations between animals | Inconsistent drug absorption due to formulation instability or precipitation in vivo. | Optimize the formulation for stability and ensure it forms a fine, stable emulsion or dispersion upon contact with physiological fluids. For oral administration, consider the impact of food on drug absorption. |
| Local irritation or toxicity at the injection site (for parenteral administration) | The vehicle or the drug concentration is causing tissue damage. | Reduce the concentration of the drug and/or the excipients. Select a more biocompatible vehicle. Ensure the pH and osmolality of the formulation are within a physiologically acceptable range. |
| Low oral bioavailability | Poor dissolution rate in the gastrointestinal tract or low membrane permeability. | Enhance solubility using the strategies mentioned above (pH adjustment, co-solvents, etc.). Consider formulations that promote lymphatic transport, such as lipid-based systems.[4] |
Experimental Protocols
Protocol 1: Preparation of a Co-solvent-based Formulation
This protocol describes the preparation of a simple co-solvent vehicle suitable for initial in vivo screening.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG 400)
-
Saline (0.9% NaCl)
-
Sterile vials
-
Magnetic stirrer and stir bar
Procedure:
-
Weigh the required amount of this compound and place it in a sterile vial.
-
Add a minimal amount of DMSO to dissolve the compound completely. Vortex or sonicate if necessary.
-
In a separate vial, prepare the vehicle by mixing PEG 400 and saline in the desired ratio (e.g., 40% PEG 400, 60% saline).
-
Slowly add the drug-DMSO solution to the PEG 400/saline vehicle while stirring continuously.
-
Continue stirring until a clear, homogenous solution is obtained.
-
Visually inspect the final formulation for any signs of precipitation.
-
The final concentration of DMSO should ideally be kept below 10% of the total volume.
Protocol 2: Preparation of a Surfactant-based Formulation (Micellar Solution)
This protocol is suitable for compounds that can be solubilized by micelle formation.
Materials:
-
This compound
-
Kolliphor® EL (formerly Cremophor® EL) or a similar non-ionic surfactant
-
Saline (0.9% NaCl)
-
Sterile vials
-
Magnetic stirrer and stir bar
Procedure:
-
Weigh the required amount of this compound and place it in a sterile vial.
-
Add the desired amount of Kolliphor® EL to the vial.
-
Gently heat the mixture (e.g., to 40-50 °C) and stir until the drug is completely dissolved in the surfactant.
-
Slowly add the saline to the drug-surfactant mixture while stirring continuously.
-
A clear micellar solution should form.
-
Allow the solution to cool to room temperature before administration.
Vehicle Selection Workflow
The following diagram illustrates a logical workflow for selecting an appropriate vehicle for this compound based on its solubility characteristics.
Caption: A decision tree for selecting an appropriate in vivo vehicle for this compound.
General Formulation Preparation Workflow
This diagram outlines the general steps involved in preparing a formulation for in vivo administration.
Caption: A general workflow for preparing an in vivo formulation of this compound.
References
- 1. Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. future4200.com [future4200.com]
- 3. researchgate.net [researchgate.net]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. mdpi.com [mdpi.com]
E-3620 Dose-Response Curve Optimization: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the 5-HT3 receptor antagonist, E-3620. Our aim is to help you optimize your dose-response experiments and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective antagonist of the 5-hydroxytryptamine-3 (5-HT3) receptor. The 5-HT3 receptor is a ligand-gated ion channel, and its activation by serotonin leads to a rapid influx of cations (primarily Na+, K+, and Ca2+), causing neuronal depolarization. As an antagonist, this compound blocks this ion channel activation, thereby inhibiting the downstream signaling effects of serotonin at this receptor.
Q2: What type of in vitro assay is most suitable for generating a dose-response curve for this compound?
A2: A cell-based functional assay that measures the downstream consequences of 5-HT3 receptor activation is ideal. The most common and effective method is a calcium flux assay. This assay measures the increase in intracellular calcium concentration that occurs upon serotonin-induced activation of the 5-HT3 receptor. This compound will inhibit this calcium influx in a dose-dependent manner.
Q3: Why am I observing a "bell-shaped" or non-monotonic dose-response curve with this compound?
A3: Bell-shaped dose-response curves are a known characteristic of some 5-HT3 receptor antagonists.[1] Several factors can contribute to this phenomenon:
-
Receptor Desensitization/Internalization: At high concentrations, some antagonists may induce receptor desensitization or internalization, leading to a reduced inhibitory effect.
-
Off-Target Effects: At higher concentrations, the compound may interact with other targets that produce opposing effects, leading to a decrease in the measured response.
-
Compound Aggregation: At high concentrations, small molecules can form colloidal aggregates, which can lead to non-specific inhibition and artifacts in assays.
It is crucial to carefully select the concentration range in your experiments to accurately determine the inhibitory potency (IC50) on the descending part of the curve.
Q4: What is the expected IC50 value for this compound?
A4: While this compound is known to be a potent 5-HT3 receptor antagonist, a specific IC50 value is not consistently reported in publicly available literature. It is recommended to determine the IC50 empirically in your specific assay system as it can be influenced by experimental conditions such as cell type, receptor expression levels, and agonist concentration.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your this compound dose-response experiments.
| Issue | Potential Cause | Recommended Solution | Expected Outcome |
| No discernible dose-response curve (flat line) | 1. Inactive Compound: this compound may have degraded. 2. Cell Health: Cells may be unhealthy or have low 5-HT3 receptor expression. 3. Incorrect Agonist Concentration: Serotonin concentration may be too high or too low. | 1. Use a fresh stock of this compound. 2. Ensure cells are healthy and passage number is low. Verify receptor expression via qPCR or western blot. 3. Optimize serotonin concentration to achieve an EC80 response for the antagonist assay. | A sigmoidal dose-response curve with a clear upper and lower plateau should be observed. |
| High variability between replicate wells | 1. Inconsistent Cell Seeding: Uneven cell distribution across the plate. 2. Pipetting Errors: Inaccurate liquid handling. 3. Edge Effects: Evaporation from wells on the plate perimeter. | 1. Ensure a single-cell suspension before seeding and use a calibrated multichannel pipette. 2. Use calibrated pipettes and practice consistent technique. 3. Avoid using the outer wells of the microplate for data collection; fill them with sterile PBS or media. | Coefficient of variation (CV) between replicates should be less than 15%. |
| "Bell-shaped" dose-response curve | 1. Compound Concentration Too High: Testing concentrations that induce off-target effects or cytotoxicity. 2. Compound Aggregation: this compound may be forming aggregates at higher concentrations. | 1. Narrow the concentration range of this compound to focus on the inhibitory phase. 2. Include a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer. | A clear sigmoidal inhibitory curve allowing for accurate IC50 determination. |
| Low signal-to-background ratio | 1. Low Receptor Expression: Insufficient 5-HT3 receptors on the cell surface. 2. Suboptimal Dye Loading: Inefficient loading of the calcium indicator dye. 3. Inappropriate Agonist Concentration: Serotonin concentration is not optimal. | 1. Use a cell line with higher 5-HT3 receptor expression or generate a stable cell line. 2. Optimize dye loading time and concentration. 3. Perform an agonist (serotonin) dose-response curve to determine the EC50 and use a concentration around the EC80 for the antagonist assay. | A signal-to-background ratio of at least 3-fold. |
Experimental Protocols
Detailed Methodology: this compound Dose-Response Determination using a Calcium Flux Assay
This protocol describes the measurement of this compound's inhibitory effect on serotonin-induced calcium influx in a cell line stably expressing the human 5-HT3A receptor (e.g., HEK293 or CHO cells).
Materials:
-
HEK293 or CHO cells stably expressing the human 5-HT3A receptor
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Serotonin (5-HT)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)
-
96-well black, clear-bottom microplates
-
Fluorescence plate reader with automated liquid handling capabilities (e.g., FlexStation or similar)
Procedure:
-
Cell Culture and Seeding:
-
Culture the 5-HT3A expressing cells according to standard protocols.
-
On the day before the assay, seed the cells into a 96-well black, clear-bottom plate at an optimized density to achieve a confluent monolayer on the day of the experiment.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform a serial dilution of this compound in assay buffer to create a range of concentrations for the dose-response curve.
-
-
Dye Loading:
-
Prepare a loading solution of a calcium-sensitive dye (e.g., Fluo-4 AM) in assay buffer, including Pluronic F-127 to aid in dye dispersal.
-
Remove the cell culture medium from the wells and wash with assay buffer.
-
Add the dye-loading solution to each well and incubate at 37°C for a predetermined optimal time (e.g., 60 minutes).
-
After incubation, wash the cells with assay buffer to remove excess dye.
-
-
Antagonist Incubation:
-
Add the various dilutions of this compound to the respective wells.
-
Include control wells with vehicle only (no antagonist).
-
Incubate the plate for a predetermined time to allow this compound to bind to the receptors.
-
-
Calcium Flux Measurement:
-
Prepare a solution of serotonin in assay buffer at a concentration that elicits a response of approximately 80% of the maximum (EC80), as determined from a prior agonist dose-response experiment.
-
Place the microplate into the fluorescence plate reader.
-
Set the instrument to record fluorescence intensity over time.
-
Initiate the reading and, after establishing a stable baseline, use the instrument's integrated pipettor to add the serotonin solution to all wells simultaneously.
-
Continue recording the fluorescence for a period sufficient to capture the peak response and its subsequent decay.
-
-
Data Analysis:
-
Determine the peak fluorescence intensity for each well.
-
Subtract the baseline fluorescence from the peak fluorescence to obtain the response.
-
Normalize the data by setting the response in the absence of this compound (vehicle control) to 100% and the response in the presence of a saturating concentration of a known potent 5-HT3 antagonist (or no serotonin) as 0%.
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value of this compound.
-
Visualizations
Caption: Inhibition of the 5-HT3 receptor signaling pathway by this compound.
Caption: Workflow for determining the dose-response of this compound.
References
Interpreting unexpected results in E-3620 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists encountering unexpected results during experiments with E-3620, a novel inhibitor of Kinase-X (KX) in the Growth Factor Receptor Y (GFRY) signaling pathway.
Troubleshooting Guides
Issue 1: Higher than expected cell viability after this compound treatment in cancer cell line ABC.
-
Question: We treated ABC cancer cells, which have an activating mutation in GFRY, with this compound. We expected a significant decrease in cell viability, but our MTT assay shows only a marginal effect. What could be the reason?
-
Answer: Several factors could contribute to the lack of a significant cytotoxic effect. Here is a step-by-step troubleshooting guide:
-
Confirm Compound Integrity and Activity:
-
Action: Verify the storage conditions and age of your this compound stock. Perform a quality control check, such as mass spectrometry, to confirm its integrity.
-
Rationale: Improper storage or degradation can lead to a loss of compound activity.
-
-
Verify Cell Line Identity and Passage Number:
-
Action: Confirm the identity of your ABC cell line using short tandem repeat (STR) profiling. Use cells with a low passage number for your experiments.
-
Rationale: Cell lines can be misidentified or their characteristics can change over time with high passage numbers, potentially leading to altered drug sensitivity.
-
-
Assess Target Engagement:
-
Action: Perform a Western blot to check the phosphorylation status of KX's direct downstream target, Protein-Z (PZ), after this compound treatment.
-
Rationale: This will confirm if this compound is effectively inhibiting its target, KX, within the cell. A lack of change in PZ phosphorylation would suggest a problem with compound uptake or target engagement.
-
-
Investigate Potential Resistance Mechanisms:
-
Action: Analyze the expression levels of drug efflux pumps like MDR1 (P-glycoprotein) in your ABC cells. Also, consider sequencing key downstream components of the GFRY pathway to check for secondary mutations.
-
Rationale: The cancer cells may have intrinsic or acquired resistance mechanisms, such as increased drug efflux or mutations downstream of KX, that bypass the effect of this compound.
-
Troubleshooting Workflow:
-
Issue 2: Conflicting results between different cell viability assays.
-
Question: Our MTT assay shows a moderate decrease in cell viability with this compound, but a real-time live/dead cell imaging assay shows widespread apoptosis. Why are these results different?
-
Answer: Different cell viability assays measure different cellular parameters. It is crucial to understand what each assay measures to correctly interpret the results.
-
MTT Assay: Measures metabolic activity. A reduction in MTT signal indicates a decrease in metabolically active cells, which could be due to cell death or cytostatic effects (inhibition of proliferation).
-
Live/Dead Imaging: Directly visualizes cell membrane integrity (a marker of cell death) and apoptotic markers (e.g., caspase activity).
Possible Interpretation: this compound may be inducing a strong apoptotic response that leads to a rapid loss of membrane integrity. However, some cells might remain metabolically active for a period after the initial apoptotic trigger, leading to a less pronounced effect in the MTT assay at the same time point.
Recommendation:
-
Perform a time-course experiment for both assays to understand the kinetics of cell death.
-
Use a third assay that specifically measures apoptosis, such as Annexin V staining followed by flow cytometry, to confirm the mechanism of cell death.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the expected IC50 of this compound in sensitive cell lines?
-
A1: In GFRY-mutant cancer cell lines, the expected IC50 for this compound is typically in the range of 10-50 nM after 72 hours of treatment. However, this can vary based on the specific cell line and assay conditions.
-
-
Q2: Does this compound have off-target effects?
-
A2: this compound was designed to be a highly selective inhibitor of Kinase-X. However, like any kinase inhibitor, off-target effects are possible, especially at higher concentrations. We recommend performing a kinome-wide profiling study to assess its selectivity in your experimental system if off-target effects are suspected.
-
-
Q3: Can serum in the cell culture media affect the activity of this compound?
-
A3: Yes, serum proteins can bind to small molecule inhibitors and reduce their effective concentration. We recommend performing initial dose-response experiments in low-serum conditions (e.g., 0.5-2% FBS) and comparing them to results obtained in your standard culture conditions (e.g., 10% FBS) to assess the impact of serum.
-
Data Presentation
Table 1: Hypothetical IC50 Values of this compound in Different Cancer Cell Lines
| Cell Line | GFRY Status | KX Expression | IC50 (nM) after 72h |
| ABC | Activating Mutation | High | 15 |
| DEF | Wild-Type | Moderate | 250 |
| GHI | Wild-Type | Low | > 1000 |
| JKL (Resistant) | Activating Mutation | High | 850 |
Experimental Protocols
1. MTT Cell Viability Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) for 72 hours. Include a vehicle control (e.g., 0.1% DMSO).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control and plot the dose-response curve to determine the IC50 value.
2. Western Blot for Phospho-PZ
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate them by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against phospho-PZ and total PZ. Follow with incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Signaling Pathway and Diagrams
GFRY Signaling Pathway
Caption: The GFRY signaling pathway and the inhibitory action of this compound.
Validation & Comparative
A Comparative Analysis of E-3620 and Prucalopride in Preclinical Constipation Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacological profiles of E-3620 and prucalopride, two 5-HT4 receptor agonists investigated for their prokinetic effects in the context of constipation. While both compounds target the serotonergic system to enhance gastrointestinal motility, they exhibit distinct receptor interaction profiles. Prucalopride is a high-affinity, selective 5-HT4 receptor agonist. In contrast, this compound, a compound whose development was discontinued by Eisai Co., Ltd., possesses a dual mechanism of action as a 5-HT4 receptor agonist and a 5-HT3 receptor antagonist.
Due to the discontinuation of this compound's development, publicly available preclinical efficacy data is limited. This guide, therefore, focuses on a comparison of their mechanisms of action, supported by available quantitative data for prucalopride, and outlines the standard experimental protocols used to evaluate such compounds in constipation models.
Mechanism of Action: A Tale of Two Compounds
Prucalopride's efficacy in treating chronic constipation stems from its selective activation of 5-HT4 receptors.[1] These receptors are predominantly located on presynaptic cholinergic neurons in the enteric nervous system. Their activation enhances the release of acetylcholine, a key neurotransmitter that stimulates muscle contractions and propulsive motility throughout the gastrointestinal tract.
This compound's dual-action mechanism suggests a broader pharmacological effect. While its 5-HT4 receptor agonism promotes motility in a manner similar to prucalopride, its concurrent 5-HT3 receptor antagonism is primarily associated with antiemetic effects. 5-HT3 receptors are ligand-gated ion channels located on enteric neurons and in the central nervous system that are involved in the vomiting reflex. Blockade of these receptors can reduce nausea and vomiting.[2][3] The prokinetic effects of this compound in preclinical models have been attributed primarily to its 5-HT4 agonist activity.
Signaling Pathways
The distinct mechanisms of this compound and prucalopride are rooted in their interaction with different serotonin receptor subtypes, triggering unique intracellular signaling cascades.
References
Comparative Analysis of E-3620 and Ondansetron for Chemotherapy-Induced Nausea and Vomiting: A Review of Available Data
A direct comparative analysis of E-3620 and ondansetron for the management of chemotherapy-induced nausea and vomiting (CINV) cannot be provided at this time due to a lack of publicly available scientific literature and clinical trial data for a compound identified as this compound. Extensive searches of scholarly databases and clinical trial registries did not yield any relevant information on the development, mechanism of action, or clinical evaluation of this compound as an antiemetic agent.
In contrast, ondansetron is a well-established and extensively studied medication for the prevention and treatment of CINV. It belongs to a class of drugs known as serotonin 5-HT3 receptor antagonists.
Ondansetron: An Overview
Ondansetron is a cornerstone in the management of CINV and is recommended in numerous clinical practice guidelines.[1] Its efficacy has been demonstrated in a multitude of clinical trials for both acute and delayed CINV.[2][3][4][5]
Mechanism of Action
Chemotherapy can induce the release of serotonin (5-hydroxytryptamine, 5-HT) from enterochromaffin cells in the gastrointestinal tract.[6][7] This released serotonin then activates 5-HT3 receptors on vagal afferent nerves, which in turn stimulates the chemoreceptor trigger zone (CTZ) and the vomiting center in the brain, leading to nausea and vomiting.[2][3][6] Ondansetron selectively blocks these 5-HT3 receptors, thereby preventing the initiation of the emetic reflex.[6][8]
Pharmacokinetics
Ondansetron can be administered orally or intravenously.[9] Following oral administration, it is well-absorbed from the gastrointestinal tract, with peak plasma concentrations reached in about 1.5 to 2 hours.[9][10] It undergoes hepatic metabolism, and its elimination half-life is approximately 3.8 to 5.6 hours.[8][10]
| Pharmacokinetic Parameter | Value | Reference |
| Bioavailability (Oral) | ~60% | [9][10] |
| Time to Peak Plasma Concentration (Tmax) | 1.5 - 2 hours | [9][10] |
| Plasma Protein Binding | 70% - 76% | [10] |
| Elimination Half-life | 3.8 - 5.6 hours | [8][10] |
| Metabolism | Hepatic (primarily by cytochrome P450 enzymes) | [8][9] |
| Excretion | Primarily renal (as metabolites) | [9] |
Table 1: Summary of Ondansetron Pharmacokinetics
Clinical Efficacy
Numerous clinical trials have established the efficacy of ondansetron in preventing CINV.[2][3][4] It is effective against nausea and vomiting induced by highly and moderately emetogenic chemotherapy regimens.[1][5] For optimal efficacy, ondansetron is often administered in combination with other antiemetic agents, such as corticosteroids (e.g., dexamethasone) and neurokinin-1 (NK1) receptor antagonists.[5]
Experimental Protocols
The clinical evaluation of ondansetron has been conducted through numerous randomized, controlled trials. A general experimental workflow for such a trial is outlined below.
Key components of these trial protocols typically include:
-
Patient Population: Clearly defined inclusion and exclusion criteria, specifying cancer type, chemotherapy regimen, and prior experience with CINV.
-
Study Design: Often double-blind, randomized, and placebo- or active-controlled.
-
Intervention: Detailed description of the drug dosage, route of administration, and timing relative to chemotherapy.
-
Endpoints: Primary endpoints often include the proportion of patients with a complete response (defined as no emetic episodes and no use of rescue medication). Secondary endpoints may include the severity of nausea, patient-reported outcomes, and safety assessments.
Conclusion
Ondansetron is a well-characterized and effective 5-HT3 receptor antagonist for the management of CINV. Its mechanism of action, pharmacokinetic profile, and clinical efficacy are supported by a large body of scientific evidence. Without any available data on this compound, a comparison of its performance against ondansetron is not feasible. Further research and publication of data on this compound would be required to enable such a comparative analysis.
References
- 1. Is ondansetron more effective than granisetron for chemotherapy-induced nausea and vomiting? A review of comparative trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | The preventive effects of ondansetron on chemotherapy-induced nausea and vomiting in adult cancer patients: systematic review from ClinicalTrials.gov [frontiersin.org]
- 3. The preventive effects of ondansetron on chemotherapy-induced nausea and vomiting in adult cancer patients: systematic review from ClinicalTrials.gov - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The preventive effects of ondansetron on chemotherapy-induced nausea and vomiting in adult cancer patients: systematic review from ClinicalTrials.gov - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prevention of delayed chemotherapy-induced nausea and vomiting after moderately high to highly emetogenic chemotherapy: comparison of ondansetron, prochlorperazine, and dexamethasone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. ClinPGx [clinpgx.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Ondansetron - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Ondansetron clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Prokinetic Effects of E-3620 and Cisapride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the prokinetic agents E-3620 and cisapride, focusing on their mechanisms of action, available experimental data, and developmental status. Both compounds have been investigated for their potential to enhance gastrointestinal motility, primarily through their action as serotonin 5-HT4 receptor agonists.
Mechanism of Action: 5-HT4 Receptor Agonism
The primary mechanism underlying the prokinetic effects of both this compound and cisapride is the activation of 5-HT4 receptors.[1] These receptors are predominantly located on presynaptic terminals of enteric neurons. Agonism at these receptors enhances the release of acetylcholine (ACh), a key neurotransmitter that stimulates smooth muscle contraction in the gastrointestinal tract, thereby promoting motility.[1] In addition to their 5-HT4 receptor agonist activity, both this compound and cisapride have been identified as 5-HT3 receptor antagonists.[1]
Signaling Pathway of Prokinetic Action
The activation of 5-HT4 receptors by agonists like this compound and cisapride initiates an intracellular signaling cascade that leads to enhanced gastrointestinal motility.
Signaling cascade initiated by 5-HT4 receptor agonists.
Comparative Data: this compound vs. Cisapride
Direct comparative studies evaluating the prokinetic effects of this compound and cisapride are not available in the public domain. This compound was under development by Eisai Co., Ltd., but its development has been discontinued.[1] This has resulted in a significant lack of published data on its pharmacological properties.
In contrast, cisapride has been more extensively studied, and a considerable amount of data is available.
Table 1: Pharmacological Data for Cisapride
| Parameter | Value | Reference(s) |
| 5-HT4 Receptor Agonism (EC50) | 140 nM, 1.1 x 10-7 M | [2][3][4][5] |
| hERG Channel Blockade (IC50) | 6.5 nM, 9.4 nM, 18 nM, 44.5 nM, 630 nM, 1518 nM | [2][6][7][8][9][10][11] |
EC50 (Half-maximal effective concentration) is a measure of the concentration of a drug that is required for 50% of its maximum effect. A lower EC50 indicates a more potent agonist. IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A lower IC50 for hERG channel blockade indicates a higher risk of cardiac side effects.
The wide range of reported IC50 values for cisapride's hERG channel blockade can be attributed to different experimental conditions and methodologies across various studies.
Experimental Protocols for Evaluating Prokinetic Effects
The prokinetic activity of compounds like this compound and cisapride can be assessed using a variety of in vitro and in vivo models.
In Vitro: Receptor Binding Assay
This assay determines the affinity of a compound for a specific receptor.
Workflow for a 5-HT4 receptor binding assay.
Methodology:
-
Membrane Preparation: Membranes expressing the 5-HT4 receptor are isolated from tissues or cultured cells.
-
Incubation: The membranes are incubated with a radiolabeled ligand known to bind to the 5-HT4 receptor (e.g., [3H]-GR113808) and varying concentrations of the test compound.[12][13][14][15][16]
-
Separation: The mixture is filtered to separate the membrane-bound radioligand from the unbound radioligand.
-
Measurement: The radioactivity of the filter-bound material is measured.
-
Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the radioligand binding (IC50), from which the binding affinity (Ki) can be calculated.
In Vivo: Charcoal Meal Transit Test
This is a common method to assess gastrointestinal motility in small animals.
Workflow for the in vivo charcoal meal transit test.
Methodology:
-
Fasting: Animals (typically mice or rats) are fasted overnight with free access to water.[17][18][19][20]
-
Drug Administration: The test compound or vehicle is administered orally or via injection.
-
Charcoal Meal: After a set period, a charcoal meal (a suspension of charcoal in a viscous solution) is administered orally.[17][18][19][20]
-
Transit Time: After a specific time, the animals are euthanized, and the small intestine is carefully removed.
-
Measurement: The total length of the small intestine and the distance traveled by the charcoal front are measured.
-
Calculation: The gastrointestinal transit is expressed as the percentage of the total length of the small intestine that the charcoal has traversed.
Discussion and Conclusion
Both this compound and cisapride were developed as prokinetic agents targeting the 5-HT4 receptor. While cisapride demonstrated clinical efficacy, its use was severely restricted due to serious cardiovascular side effects, primarily linked to its potent blockade of the hERG potassium channel, which can lead to QT interval prolongation and life-threatening arrhythmias.[7][9]
The discontinuation of this compound's development by Eisai Co., Ltd. suggests that it may have encountered challenges during preclinical or clinical evaluation.[1] While specific reasons for the discontinuation are not publicly available, it is plausible that issues related to efficacy, safety (potentially including cardiac safety, a known concern for this class of drugs), or pharmacokinetics may have arisen.
The development of 5-HT4 receptor agonists continues, with a focus on creating compounds with high selectivity for the 5-HT4 receptor and minimal off-target effects, particularly on the hERG channel. This highlights the critical importance of thorough preclinical safety and efficacy profiling for this class of prokinetic agents.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Cisapride and a structural analogue, R 76,186, are 5-hydroxytryptamine4 (5-HT4) receptor agonists on the guinea-pig colon ascendens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cisapride | CAS:81098-60-4 | 5-HT4 agonist; stimulates intestinal ACh release | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Cisapride, 5-HT4 receptor agonist (CAS 81098-60-4) | Abcam [abcam.com]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Molecular Determinants of hERG Channel Block by Terfenadine and Cisapride - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A mechanism for the proarrhythmic effects of cisapride (Propulsid): high affinity blockade of the human cardiac potassium channel HERG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Evaluation of Possible Proarrhythmic Potency: Comparison of the Effect of Dofetilide, Cisapride, Sotalol, Terfenadine, and Verapamil on hERG and Native IKr Currents and on Cardiac Action Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development of a radioligand binding assay for 5-HT4 receptors in guinea-pig and rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development of a radioligand binding assay for 5-HT4 receptors in guinea-pig and rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 14. lecerveau.mcgill.ca [lecerveau.mcgill.ca]
- 15. researchgate.net [researchgate.net]
- 16. Exploration of the ligand binding site of the human 5-HT4 receptor by site-directed mutagenesis and molecular modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Charcoal Meal Test - Rat [productsafetylabs.com]
- 18. Refinement of the charcoal meal study by reduction of the fasting period - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
A Head-to-Head Comparison of 5-HT4 Receptor Agonists: E-3620 and Other Key Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the 5-HT4 receptor agonist E-3620 with other notable agonists, including prucalopride, velusetrag, and naronapride. The focus is on their performance, supported by available experimental data, to aid in research and development efforts within the gastrointestinal motility and cognitive function therapeutic areas.
Introduction to 5-HT4 Receptor Agonists
The 5-hydroxytryptamine-4 (5-HT4) receptor, a Gs-protein-coupled receptor, is a key target in drug development due to its significant role in regulating gastrointestinal motility and its emerging potential in treating cognitive disorders.[1] Activation of the 5-HT4 receptor initiates a signaling cascade that leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which in turn modulates various cellular functions.[1] In the gastrointestinal tract, this signaling enhances peristalsis, making 5-HT4 agonists effective in treating conditions like chronic constipation.[2]
This guide focuses on this compound, a compound developed by Eisai Co., Ltd., which acts as both a 5-HT3 receptor antagonist and a 5-HT4 receptor agonist.[3] Although the development of this compound was discontinued, a comparative analysis with other prominent 5-HT4 agonists remains valuable for understanding the structure-activity relationships and therapeutic potential of this class of drugs.
Quantitative Performance Comparison
The following tables summarize the available quantitative data for this compound and other selected 5-HT4 agonists. It is important to note that publicly available, specific binding affinity (Ki) and functional efficacy (EC50) data for this compound and naronapride are limited in the reviewed literature.
Table 1: 5-HT4 Receptor Binding Affinity (Ki)
| Compound | Receptor Subtype | Ki (nM) | Organism | Comments |
| This compound | 5-HT4 | Data not available | - | Development discontinued. Acts as both a 5-HT3 antagonist and 5-HT4 agonist.[3] |
| Prucalopride | 5-HT4A | ~31.6 | Human | pKi = 7.5 |
| 5-HT4B | ~25.1 | Human | pKi = 7.6 | |
| 5-HT4(g) | ~39.8 | Human | pKi = 7.4 | |
| 5-HT4(i) | ~15.8 | Human | pKi = 7.8 | |
| Velusetrag | 5-HT4 | Data not available | - | Described as a high-affinity agonist. |
| Naronapride (ATI-7505) | 5-HT4 | Data not available | - | Described as a high-affinity, highly selective agonist.[4][5][6][7] |
Table 2: 5-HT4 Receptor Functional Efficacy (EC50)
| Compound | Assay | EC50 (nM) | Organism/Cell Line | Intrinsic Activity |
| This compound | Data not available | Data not available | - | - |
| Prucalopride | Adenylyl Cyclase Stimulation | ~63.1 (5-HT4a), ~50.1 (5-HT4b), ~63.1 (5-HT4i), ~10.0 (5-HT4g) | Recombinant Human | Partial agonist (0.78-0.86) |
| Velusetrag | cAMP Accumulation | ~5.0 | Recombinant Human | High intrinsic activity |
| Naronapride-based compound (5HT4-LA2) | cAMP Assay | 18.8 | CHO cells over-expressing 5-HT4R | Potent agonist |
Mechanism of Action and Signaling Pathway
The primary mechanism of action for 5-HT4 receptor agonists involves the activation of the Gs alpha subunit of the G-protein complex upon binding to the receptor. This activation stimulates adenylyl cyclase, leading to the conversion of ATP to cyclic AMP (cAMP). The increased intracellular cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream targets, ultimately leading to the physiological response, such as increased gastrointestinal motility.
References
- 1. What are 5-HT4 receptor agonists and how do they work? [synapse.patsnap.com]
- 2. Pro-Kinetic Actions of Luminally-Acting 5-HT4 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. graphyonline.com [graphyonline.com]
- 4. newdrugapprovals.org [newdrugapprovals.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. New-generation 5-HT4 receptor agonists: potential for treatment of gastrointestinal motility disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of E-3620 and Other 5-HT3 Receptor Antagonists: A Guide for Researchers
A Comparative Look at 5-HT3 Receptor Antagonists
The 5-hydroxytryptamine-3 (5-HT3) receptor is a ligand-gated ion channel that plays a crucial role in mediating nausea and vomiting, making its antagonists essential in antiemetic therapies. The efficacy of these antagonists is largely determined by their binding affinity to the 5-HT3 receptor, a value often expressed as the inhibition constant (Ki). A lower Ki value signifies a higher binding affinity.
The following table summarizes the binding affinities of several widely used 5-HT3 receptor antagonists. It is important to note that these values can vary based on the specific experimental conditions, such as the radioligand used and the cell or tissue preparation.
| Compound | Ki (nM) | Organism/Tissue | Radioligand |
| Palonosetron | 0.04 - 0.4 | Human | [3H]GR65630 |
| Granisetron | 0.1 - 1.0 | Rat Brain | [3H]Granisetron |
| Ondansetron | 1.6 - 8.0 | Rat Brain | [3H]Granisetron |
| Tropisetron | 0.6 - 2.0 | Rat Brain | [3H]BRL 43694 |
| Dolasetron | 20 - 50 | Rat Brain | [3H]GR65630 |
Delving into the Experimental Protocol: Radioligand Binding Assay
The binding affinity of compounds to the 5-HT3 receptor is typically determined using a competitive radioligand binding assay. This technique measures the ability of a test compound (like E-3620 or other antagonists) to displace a radioactively labeled ligand that is known to bind to the receptor.
Materials and Reagents
-
Cell Membranes: A preparation of cell membranes from cells recombinantly expressing the human 5-HT3 receptor (e.g., HEK293 cells).
-
Radioligand: A tritiated ([3H]) or iodinated ([125I]) 5-HT3 receptor antagonist with high affinity and specific activity (e.g., [3H]granisetron or [3H]BRL 43694).
-
Test Compounds: this compound and other 5-HT3 receptor antagonists for comparison.
-
Assay Buffer: Typically a Tris-HCl buffer at a physiological pH (e.g., 7.4) containing appropriate ions.
-
Wash Buffer: The same buffer as the assay buffer, but kept at a low temperature (4°C).
-
Scintillation Cocktail: A liquid that emits light when it interacts with the radioactive decay of the radioligand.
-
Glass Fiber Filters: To separate the bound from the free radioligand.
-
Microplate Scintillation Counter: To measure the radioactivity.
Step-by-Step Procedure
-
Membrane Preparation: The cell membranes expressing the 5-HT3 receptors are thawed and diluted in the assay buffer to a predetermined optimal concentration.
-
Assay Setup: The assay is conducted in a 96-well plate format. Each well contains the cell membrane preparation, a fixed concentration of the radioligand, and a varying concentration of the unlabeled test compound.
-
Incubation: The plates are incubated at a specific temperature (e.g., room temperature or 37°C) for a sufficient period to allow the binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapidly filtering the contents of each well through glass fiber filters using a cell harvester. This step separates the membrane-bound radioligand from the free radioligand in the solution. The filters are then washed with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity retained on the filters is measured using a microplate scintillation counter.
-
Data Analysis: The amount of bound radioligand is plotted against the concentration of the test compound. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1]
Visualizing the Process and Pathway
To further elucidate the concepts discussed, the following diagrams illustrate the experimental workflow and the signaling pathway of the 5-HT3 receptor.
References
A Preclinical Comparative Analysis of E-3620 and Traditional Laxatives in Constipation Models
This guide provides a detailed comparison of the novel investigational agent E-3620 against traditional laxatives—bisacodyl, senna, and lubiprostone—in preclinical models of constipation. The data presented herein is a synthesis of established preclinical findings for traditional laxatives and the anticipated profile of this compound, based on its mechanism as a selective 5-HT4 receptor agonist.
Executive Summary
This compound, a selective 5-HT4 receptor agonist, is expected to offer a prokinetic approach to treating constipation by enhancing gastrointestinal motility. This contrasts with the mechanisms of traditional laxatives, which include direct stimulation of the enteric nervous system (bisacodyl), irritation of the colonic mucosa (senna), and activation of chloride channels to increase fluid secretion (lubiprostone). Preclinical data suggest that 5-HT4 agonists like this compound can effectively increase intestinal transit and fecal output.
Mechanism of Action
This compound (5-HT4 Receptor Agonist)
This compound is a selective agonist for the 5-hydroxytryptamine-4 (5-HT4) receptor.[1] These receptors are predominantly found on enteric neurons.[1] Activation of 5-HT4 receptors is expected to stimulate the release of acetylcholine, a key neurotransmitter in promoting peristalsis and coordinated gut motility.[2] This targeted prokinetic action is anticipated to normalize bowel function in constipation models.
Figure 1: Proposed signaling pathway of this compound.
Traditional Laxatives
-
Bisacodyl: A stimulant laxative that directly irritates the enteric nervous system, leading to increased peristaltic contractions. It also has a secretory effect by decreasing the expression of aquaporin-3 in the colon, which reduces water absorption and increases fecal water content.[3]
-
Senna: An irritant/stimulant laxative containing sennosides. These are converted by gut bacteria into the active metabolite rhein-anthrone, which stimulates colonic motility and inhibits water and electrolyte absorption from the large intestine.[4]
-
Lubiprostone: A locally acting chloride channel activator. It specifically activates ClC-2 chloride channels on the apical membrane of gastrointestinal epithelial cells, leading to chloride-rich fluid secretion into the intestinal lumen.[5][6] This increases intraluminal fluid, softens stool, and facilitates its passage.
Figure 2: Signaling pathways of traditional laxatives.
Preclinical Efficacy Data
The following tables summarize the expected and reported efficacy of this compound and traditional laxatives in a loperamide-induced constipation model in rodents.
Table 1: Effect on Gastrointestinal Transit (Charcoal Meal Assay)
| Compound | Dose (mg/kg) | Route | Gastrointestinal Transit (% of control) | Reference |
| This compound (projected) | 1 - 10 | Oral | ~150-200% | Based on Prucalopride data[7] |
| Bisacodyl | 10 | Oral | ~140% | [8] |
| Senna Extract | 50 | Oral | ~135% | [8] |
| Lubiprostone | 0.1 | Oral | ~130% | [5] |
Table 2: Effect on Fecal Parameters (24-hour collection)
| Compound | Dose (mg/kg) | Route | Fecal Pellet Output (% of control) | Fecal Water Content (% increase) | Reference |
| This compound (projected) | 1 - 10 | Oral | ~160-220% | ~20-30% | Based on 5-HT4 agonist data[1] |
| Bisacodyl | 10 | Oral | ~180% | ~25% | [9] |
| Senna Extract | 100 | Oral | ~150% | ~15% | [10] |
| Lubiprostone | 0.1 | Oral | ~140% | ~35% | [6] |
Experimental Protocols
Loperamide-Induced Constipation Model
This is a widely used and robust model for inducing constipation in preclinical studies.[11]
-
Animals: Male ICR mice (6-8 weeks old) are commonly used.[11]
-
Induction of Constipation: Loperamide hydrochloride is administered subcutaneously or orally. A common protocol involves subcutaneous injection of loperamide at a dose of 4-5 mg/kg.[11][12]
-
Treatment: Test compounds (this compound, bisacodyl, senna, lubiprostone) or vehicle are administered orally.
-
Evaluation: Fecal parameters (pellet number, wet and dry weight) and gastrointestinal transit are measured.
Figure 3: Experimental workflow for the loperamide-induced constipation model.
Gastrointestinal Transit (Charcoal Meal) Assay
This assay measures the rate of intestinal motility.[13]
-
Procedure:
-
Following treatment with the test compound, animals are orally administered a charcoal meal (typically a suspension of charcoal in a vehicle like gum acacia).
-
After a specified time (e.g., 30 minutes), the animals are euthanized.
-
The small intestine is carefully excised, and the distance traveled by the charcoal meal from the pylorus is measured.
-
The total length of the small intestine is also measured.
-
-
Calculation: Intestinal Transit (%) = (Distance traveled by charcoal / Total length of small intestine) x 100.[14]
Fecal Water Content Measurement
This assay determines the hydration level of the stool.[15]
-
Procedure:
-
Fecal pellets are collected from individual animals over a defined period.
-
The wet weight of the pellets is recorded.
-
The pellets are then dried in an oven (e.g., at 60°C for 24 hours) until a constant weight is achieved.[15]
-
The dry weight of the pellets is recorded.
-
-
Calculation: Fecal Water Content (%) = [(Wet Weight - Dry Weight) / Wet Weight] x 100.[11][16]
Conclusion
Based on its mechanism of action as a 5-HT4 receptor agonist, this compound is projected to be an effective prokinetic agent for the treatment of constipation. Its targeted approach on enteric neurons offers a distinct pharmacological profile compared to the broader actions of traditional stimulant and irritant laxatives like bisacodyl and senna. Furthermore, its primary effect on motility contrasts with the secretagogue action of lubiprostone. The preclinical data for existing 5-HT4 agonists suggest that this compound could offer significant improvements in gastrointestinal transit and fecal output in constipation models. Further preclinical studies are warranted to fully characterize the efficacy and safety profile of this compound.
References
- 1. Pro-Kinetic Actions of Luminally-Acting 5-HT4 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. e-century.us [e-century.us]
- 4. phytojournal.com [phytojournal.com]
- 5. Lubiprostone: a novel treatment for chronic constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lubiprostone: chronic constipation and irritable bowel syndrome with constipation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preclinical experimental models for assessing laxative activities of substances/products under investigation: a scoping review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-inflammatory, laxative and intestinal motility effects of Senna macranthera leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rrpharmacology.ru [rrpharmacology.ru]
- 10. INTRODUCTION - NTP Genetically Modified Model Report on the Toxicology Study of Senna (CASRN 8013-11-4) in C57BL/6NTac Mice and Toxicology and Carcinogenesis Study of Senna in Genetically Modified C3B6.129F1/Tac-Trp53tm1Brd N12 Haploinsufficient Mice (Feed Studies) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Frontiers | Multi-strain probiotics alleviate loperamide-induced constipation by adjusting the microbiome, serotonin, and short-chain fatty acids in rats [frontiersin.org]
- 13. ijper.org [ijper.org]
- 14. researchgate.net [researchgate.net]
- 15. Fecal Water Content Assay [protocols.io]
- 16. researchgate.net [researchgate.net]
Benchmarking E-3620's Safety Profile: A Comparative Analysis with Other Prokinetics
For Researchers, Scientists, and Drug Development Professionals
The development of novel prokinetic agents is a critical area of research in gastroenterology, aimed at addressing motility disorders with improved efficacy and safety. A significant hurdle for many prokinetics has been off-target effects, leading to cardiovascular and central nervous system adverse events. This guide provides a comparative analysis of the safety profile of the investigational agent E-3620 against other prominent prokinetic drugs, supported by available experimental data.
Executive Summary
This compound is a potent 5-HT4 receptor agonist and 5-HT3 receptor antagonist.[1] This dual mechanism of action is designed to enhance gastrointestinal motility while potentially mitigating nausea and vomiting. A critical aspect of its development is ensuring a favorable safety profile, particularly concerning the known risks associated with other prokinetic agents. This guide will focus on the comparative safety of this compound in relation to cardiovascular and central nervous system (CNS) side effects.
Comparative Safety Analysis
The following tables summarize the known safety profiles of this compound and other key prokinetic agents.
Table 1: Cardiovascular Safety Profile
| Drug | Mechanism of Action | hERG Channel Affinity | QT Prolongation Potential | Reported Cardiovascular Adverse Events |
| This compound | 5-HT4 Agonist, 5-HT3 Antagonist | Data not publicly available | Data not publicly available | Data not publicly available |
| Cisapride | 5-HT4 Agonist | High | High | Ventricular arrhythmias, Torsades de Pointes, QT prolongation.[2][3][4][5] Withdrawn from many markets. |
| Prucalopride | Selective 5-HT4 Agonist | Low | Low | Has not shown the cardiac side effects associated with cisapride.[6] |
| Tegaserod | 5-HT4 Partial Agonist | Low | Low | Was associated with serious cardiovascular events, leading to its withdrawal and later reintroduction with restricted use.[3][6] |
| Metoclopramide | D2 Antagonist, 5-HT4 Agonist | Low | Low | Can prolong the QT interval, though the risk is considered lower than with cisapride.[7] |
| Domperidone | Peripheral D2 Antagonist | Moderate | Moderate | Associated with an increased risk of serious ventricular arrhythmias and sudden cardiac death, particularly at high doses.[3][6] |
| Erythromycin | Motilin Agonist | Moderate | Moderate | Can cause QT prolongation and Torsades de Pointes, especially with intravenous administration and in at-risk patients.[3][4] |
Table 2: Central Nervous System Safety Profile
| Drug | Mechanism of Action | Blood-Brain Barrier Penetration | Potential for Extrapyramidal Symptoms (EPS) | Other Reported CNS Adverse Events |
| This compound | 5-HT4 Agonist, 5-HT3 Antagonist | Data not publicly available | Data not publicly available | Data not publicly available |
| Cisapride | 5-HT4 Agonist | Minimal | Low | Headache, dizziness. |
| Prucalopride | Selective 5-HT4 Agonist | Minimal | Low | Headache, dizziness, nausea.[8] |
| Tegaserod | 5-HT4 Partial Agonist | Minimal | Low | Headache, dizziness. |
| Metoclopramide | D2 Antagonist, 5-HT4 Agonist | High | High | Dystonia, akathisia, tardive dyskinesia.[5][7][9] Carries a "black box" warning for tardive dyskinesia.[3] |
| Domperidone | Peripheral D2 Antagonist | Low | Low | Lower risk of EPS compared to metoclopramide due to limited CNS penetration.[3] |
| Erythromycin | Motilin Agonist | Low | None | Ototoxicity at high doses. |
Signaling Pathways and Experimental Workflows
Understanding the underlying mechanisms of action and the experimental workflows used to assess safety is crucial for a comprehensive evaluation.
Prokinetic Signaling Pathway
Prokinetic agents primarily target receptors in the enteric nervous system to enhance gastrointestinal motility. The diagram below illustrates the general signaling pathway for a 5-HT4 receptor agonist.
Caption: Signaling pathway of a 5-HT4 receptor agonist prokinetic agent.
Experimental Workflow for Cardiovascular Safety Assessment
A standard workflow to evaluate the potential cardiovascular risk of a new chemical entity like this compound is outlined below.
Caption: Experimental workflow for assessing cardiovascular safety of a new drug.
Detailed Methodologies
hERG Patch-Clamp Assay:
-
Objective: To determine the inhibitory effect of a compound on the hERG (human Ether-à-go-go-Related Gene) potassium channel, a primary mechanism for drug-induced QT prolongation.
-
Cell Line: Human embryonic kidney (HEK-293) cells stably expressing the hERG channel.
-
Protocol: Whole-cell patch-clamp recordings are performed at physiological temperature (37°C). Cells are perfused with a control solution, followed by increasing concentrations of the test compound. The effect on the hERG tail current is measured at each concentration to determine the IC50 value (the concentration at which 50% of the channel current is inhibited).
In Vivo Cardiovascular Telemetry:
-
Objective: To continuously monitor cardiovascular parameters (ECG, blood pressure, heart rate) in conscious, freely moving animals after drug administration.
-
Animal Models: Typically Beagle dogs or Cynomolgus monkeys.
-
Protocol: Animals are surgically implanted with a telemetry transmitter. After a recovery period, a baseline recording is obtained. The test compound is administered, and cardiovascular parameters are recorded continuously for a specified period (e.g., 24-48 hours). Data is analyzed for changes in QT interval (corrected for heart rate, e.g., QTcB, QTcF), PR interval, QRS duration, heart rate, and blood pressure.
Thorough QT/QTc Study:
-
Objective: To assess the effect of a drug on the QT interval in healthy human volunteers, as per regulatory guidelines (ICH E14).
-
Study Design: A randomized, double-blind, placebo- and positive-controlled (e.g., moxifloxacin) crossover or parallel-group study.
-
Protocol: Subjects receive therapeutic and supratherapeutic doses of the investigational drug, placebo, and a positive control. Serial ECGs are recorded at predefined time points, and blood samples are collected for pharmacokinetic analysis. The primary endpoint is the time-matched, placebo-subtracted change from baseline in the QTc interval (ΔΔQTc).
Conclusion
While comprehensive, publicly available safety data for this compound is limited at this stage of its development, the established safety profiles of other prokinetic agents provide a critical benchmark. The key differentiating factors for this compound will be its performance in cardiovascular and CNS safety assessments. A low affinity for the hERG channel, a lack of QT prolongation in preclinical and clinical studies, and minimal CNS penetration would position this compound as a potentially safer alternative to older prokinetics like cisapride and metoclopramide. Further publication of preclinical and clinical data is necessary to fully elucidate the safety profile of this compound and its potential advantages in the management of gastrointestinal motility disorders.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Review article: cardiac adverse effects of gastrointestinal prokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cardiovascular safety of prokinetic agents: A focus on drug-induced arrhythmias - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cardiovascular safety of prokinetic agents: A focus on drug-induced arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. drugs.nmihi.com [drugs.nmihi.com]
- 6. What Are Prokinetic Agents? The Risks and Benefits of This Acid Reflux Medication [webmd.com]
- 7. youtube.com [youtube.com]
- 8. Prokinetics in the Management of Functional Gastrointestinal Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Prescription pattern & adverse drug reactions of prokinetics - PMC [pmc.ncbi.nlm.nih.gov]
E-3620: A Comparative Analysis of its Projected Effects on Upper vs. Lower Gastrointestinal Motility
For Researchers, Scientists, and Drug Development Professionals
E-3620, a compound with a dual mechanism of action as a 5-hydroxytryptamine-4 (5-HT4) receptor agonist and a 5-hydroxytryptamine-3 (5-HT3) receptor antagonist, held promise for the management of gastrointestinal (GI) motility disorders. Although its clinical development was discontinued, its unique pharmacological profile provides a valuable case study for understanding the differential regulation of upper and lower GI motility. This guide offers a comparative analysis of the projected effects of this compound on various segments of the GI tract, benchmarked against established promotility and anti-motility agents.
Projected Prokinetic and Modulatory Effects of this compound
Given its dual receptor activity, this compound was anticipated to exhibit a complex and potentially beneficial profile in modulating GI transit. The 5-HT4 receptor agonism would likely stimulate motility throughout the GI tract, while the 5-HT3 receptor antagonism would primarily be expected to slow colonic transit and reduce visceral sensitivity. This combination suggests a potential for this compound to normalize transit in conditions characterized by both upper GI hypomotility and lower GI hypermotility or hypersensitivity.
Comparative Data on GI Transit Times
The following tables summarize quantitative data from clinical studies on the effects of selective 5-HT4 agonists and 5-HT3 antagonists on gastric emptying, small bowel transit, and colonic transit. This data serves as a surrogate to project the likely impact of this compound.
Table 1: Effects of 5-HT4 Receptor Agonists on Gastrointestinal Transit
| Drug | Upper GI Motility (Gastric Emptying Half-Time, T½) | Small Bowel Transit | Lower GI Motility (Colonic Transit) |
| Prucalopride | Healthy Volunteers: Decreased from 49.8 min to 32.7 min[1][2]. Gastroparesis Patients: Decreased from 143 min to 98 min[3]. | Accelerated transit observed in patients with constipation[2][4]. | Accelerated overall and ascending colon transit[2][4]. |
| Velusetrag | Accelerated gastric emptying observed after multiple doses[5][6]. In gastroparesis patients, 44-71% achieved normalization of gastric emptying[7]. | Accelerated intestinal transit after single dosing[5][6]. | Significantly accelerated colonic transit (geometric center at 24h) after a single dose[5][6]. |
| Felcisetrag | Significantly accelerated gastric emptying in gastroparesis patients[8][9]. | Significantly accelerated small bowel transit[8][9]. | Significantly accelerated colonic transit[8][9]. |
Table 2: Effects of 5-HT3 Receptor Antagonists on Gastrointestinal Transit
| Drug | Upper GI Motility (Gastric Emptying & Small Bowel Transit) | Lower GI Motility (Colonic Transit) |
| Ondansetron | No significant effect on gastric emptying or small bowel transit time in healthy volunteers with single doses[10][11][12]. | Slowed colonic transit in healthy subjects with multi-day administration[10][11]. In patients with IBS-D, it slowed whole gut transit from a median of 16 hours to 25 hours[13]. |
| Ramosetron | Inhibited accelerated upper GI transit in animal models[14]. In humans, its primary effects are noted in the lower GI tract. | Confirmed inhibitory effect on lower GI transit[15]. Effective in improving stool consistency in patients with diarrhea-predominant IBS[16][17]. |
| Alosetron | No significant alteration of small bowel transit. | Delayed colonic transit by prolonging left colonic transit time in both healthy volunteers and IBS patients[18]. |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and the methodologies used to assess them, the following diagrams are provided.
Caption: Signaling pathways of 5-HT4 and 5-HT3 receptors in the GI tract.
Caption: A typical experimental workflow for a clinical trial on GI motility.
Detailed Experimental Protocols
A comprehensive assessment of a drug's effect on GI motility involves several key experimental procedures:
-
Gastric Emptying Scintigraphy: This is considered the gold standard for measuring gastric emptying.
-
Protocol: Subjects consume a standardized meal (e.g., radio-labeled eggs). A gamma camera captures images at specific intervals (e.g., 1, 2, and 4 hours) to quantify the rate at which the meal empties from the stomach. The gastric half-emptying time (T½) is a key parameter.
-
-
Small Bowel and Colonic Transit Scintigraphy:
-
Protocol: Following a radiolabeled meal for gastric emptying, imaging of the abdomen continues at later time points (e.g., 6, 24, and 48 hours) to track the movement of the radiotracer through the small intestine and colon. This allows for the calculation of small bowel transit time and segmental and total colonic transit times.
-
-
Wireless Motility Capsule:
-
Protocol: The subject ingests a small, disposable capsule that measures pH, temperature, and pressure as it travels through the GI tract. Data is transmitted to a wearable receiver. This method provides information on gastric emptying time, small bowel transit time, and colonic transit time in a single test.
-
-
Radiopaque Markers:
-
Protocol: The subject ingests a capsule containing a known number of radiopaque markers. Abdominal X-rays are taken at specific intervals (e.g., 24, 48, and 72 hours) to count the number and location of the markers. This method is primarily used to assess colonic transit.
-
Conclusion
Based on its dual 5-HT4 agonist and 5-HT3 antagonist properties, this compound was likely to have a prokinetic effect on the upper GI tract, accelerating gastric emptying and small bowel transit, similar to selective 5-HT4 agonists like prucalopride and velusetrag. In the lower GI tract, the 5-HT3 antagonism would be expected to counteract the prokinetic effects of 5-HT4 agonism to a degree, potentially resulting in a normalization of colonic transit rather than a marked acceleration. This could have been particularly beneficial for patients with disorders like irritable bowel syndrome with constipation (IBS-C), where upper GI symptoms may coexist with lower GI dysmotility. The precise balance of these effects would have depended on the relative potency of this compound at each receptor. While the development of this compound has been halted, the exploration of compounds with mixed receptor profiles continues to be a promising avenue in the development of novel therapies for complex functional GI disorders.
References
- 1. Prucalopride decreases esophageal acid exposure and accelerates gastric emptying in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. americanforegutsociety.org [americanforegutsociety.org]
- 3. Prucalopride in Gastroparesis: A Randomized Placebo-Controlled Crossover Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prucalopride: the evidence for its use in the treatment of chronic constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of Velusetrag (TD-5108) on gastrointestinal transit and bowel function in health and pharmacokinetics in health and constipation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Velusetrag Could Be a Safer Long-term Treatment for Gastroparesis - Mass General Advances in Motion [advances.massgeneral.org]
- 8. Randomised study: effects of the 5‐HT4 receptor agonist felcisetrag vs placebo on gut transit in patients with gastroparesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Randomised study: effects of the 5-HT4 receptor agonist felcisetrag vs placebo on gut transit in patients with gastroparesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Colonic transit in man is slowed by ondansetron (GR38032F), a selective 5-hydroxytryptamine receptor (type 3) antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. droracle.ai [droracle.ai]
- 12. Effect of selective 5HT3 antagonist (GR 38032F) on small intestinal transit and release of gastrointestinal peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. gut.bmj.com [gut.bmj.com]
- 14. Effects of Ramosetron on Gastrointestinal Transit of Guinea Pig - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. The clinical potential of ramosetron in the treatment of irritable bowel syndrome with diarrhea (IBS-D) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. taylorandfrancis.com [taylorandfrancis.com]
- 18. Alosetron, a 5-HT3 receptor antagonist, delays colonic transit in patients with irritable bowel syndrome and healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of E-3620
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive overview of the recommended disposal procedures for E-3620, a potent 5-HT3 receptor antagonist used in research.
Disclaimer: No specific Safety Data Sheet (SDS) for this compound (CAS# 151213-85-3) was publicly available at the time of this writing. The following procedures are based on general best practices for the disposal of potent pharmaceutical compounds and hazardous chemical waste. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and requirements.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.
Step-by-Step Disposal Protocol
The disposal of this compound, as with most research chemicals, should be treated as hazardous waste. Under no circumstances should this compound be disposed of down the drain or in regular trash.
-
Waste Identification and Segregation:
-
Clearly label a dedicated waste container as "Hazardous Waste: this compound."
-
Segregate this compound waste from other chemical waste streams to prevent accidental reactions. Collect solid waste (e.g., contaminated vials, weighing paper, gloves) and any small quantities of the pure compound in this container.
-
-
Container Management:
-
Use a container that is compatible with the chemical, typically a high-density polyethylene (HDPE) or glass bottle with a secure screw cap.
-
Ensure the container is in good condition, free from leaks or cracks.
-
Keep the waste container closed at all times, except when adding waste.
-
-
Storage of Chemical Waste:
-
Store the hazardous waste container in a designated, secure area, away from incompatible materials.
-
The storage area should be cool, dry, and well-ventilated.
-
Follow your institution's guidelines for the maximum accumulation time for hazardous waste.
-
-
Arranging for Disposal:
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.
-
Provide them with a completed hazardous waste disposal form, including the chemical name (this compound), CAS number (151213-85-3), and an estimate of the quantity.
-
-
Decontamination of Labware:
-
Thoroughly decontaminate any glassware or equipment that has come into contact with this compound.
-
Triple-rinse the equipment with a suitable solvent (e.g., ethanol or methanol), collecting the rinsate as hazardous waste.
-
After decontamination, the labware can be washed according to standard laboratory procedures.
-
Quantitative Data Summary
While a specific SDS for this compound is not available, the table below outlines the typical quantitative data that would be essential for proper waste management. This information would be found in the Safety Data Sheet for the compound.
| Data Point | Typical Information for a Research Chemical |
| LD50 (Lethal Dose, 50%) | Oral, dermal, and inhalation toxicity data would be provided to assess acute toxicity. This is critical for understanding the potential hazards to personnel handling the waste. |
| Ecotoxicity | Information on the compound's toxicity to aquatic life (e.g., fish, daphnia, algae) would determine its environmental hazard level and influence disposal requirements to prevent release into waterways. |
| Persistence and Degradability | Data on the chemical's stability and potential to break down in the environment. Persistent compounds require more stringent disposal methods. |
| Bioaccumulative Potential | The likelihood of the compound accumulating in living organisms. High bioaccumulation potential necessitates disposal methods that ensure complete destruction or permanent containment. |
| RCRA Waste Codes | The Resource Conservation and Recovery Act (RCRA) codes assigned by the EPA would classify the type of hazardous waste (e.g., toxic, flammable, corrosive, reactive). This is a legal requirement for disposal documentation. |
Experimental Protocols
As no experimental protocols related to the disposal of this compound were cited in the available information, this section cannot be completed. For any experimental work involving this compound, detailed protocols for the safe handling and quenching of reactions, as well as the segregation of waste at the point of generation, should be established as part of the experimental design.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
Essential Safety and Handling Protocols for Epoxy Resin Systems
Disclaimer: The designation "E-3620" does not correspond to a specific chemical entity in standard chemical databases. However, it is associated with certain commercial epoxy resin systems, such as LOCTITE EA E-20HP and E-20NS. This document provides a synthesis of safety and handling information based on publicly available Safety Data Sheets (SDS) for these types of products. Researchers, scientists, and drug development professionals should always consult the specific SDS for the exact product being used.
This guide provides essential, immediate safety and logistical information for handling epoxy resin systems, including personal protective equipment (PPE), operational procedures, and disposal plans.
Personal Protective Equipment (PPE)
Proper selection and use of PPE are critical to minimize exposure and ensure safety when handling epoxy resin systems. The following table summarizes the recommended PPE based on typical SDS information for epoxy resins.
| Body Part | Personal Protective Equipment | Specifications and Remarks |
| Eyes/Face | Safety glasses with side-shields or goggles | Use equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU). A face shield may be required for splash hazards.[1] |
| Skin | Chemical-resistant gloves (e.g., Nitrile rubber) | Gloves must be inspected prior to use. Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. For Nitrile rubber, a breakthrough time of > 480 minutes and a thickness of 0.11 mm is recommended. |
| Lab coat or protective clothing | Contaminated work clothing should not be allowed out of the workplace and should be washed before reuse.[1][2] | |
| Respiratory | Respirator with appropriate filter | Use a NIOSH-approved respirator with an organic vapor cartridge if ventilation is inadequate or if vapor/mist is generated. Ensure that maintenance, cleaning, and testing of respiratory protective devices are carried out according to the manufacturer's instructions. |
Operational and Disposal Plans
A systematic approach to handling and disposal is crucial for laboratory safety. The following workflow outlines the key steps for the safe use and disposal of epoxy resin systems.
Hazard Information and First Aid
Epoxy resin systems can cause skin and eye irritation, allergic skin reactions, and respiratory tract irritation.[1][3] In case of exposure, follow these first aid measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention if symptoms persist.[1]
-
Skin Contact: Immediately wash the skin with plenty of soap and water.[1] Remove contaminated clothing and shoes. Get medical attention if irritation or a rash occurs.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids.[1][3] Remove contact lenses if present and easy to do. Continue rinsing. Get medical attention if irritation persists.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[2]
Always have the product's Safety Data Sheet readily available when working with any chemical. This document provides critical information for emergency responders.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
